Mipafox
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSHUBFBCPGQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=O)(NC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16FN2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042160 | |
| Record name | Mipafox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless crystals; [HSDB] | |
| Record name | Mipafox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1140 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
125 °C | |
| Record name | MIPAFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in polar organic solvents and slightly soluble in petroleum ether., In water, 80,000 mg/L at 25 °C | |
| Record name | MIPAFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 at 25 °C | |
| Record name | MIPAFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 [mmHg], 0.001 mm Hg at 15 °C | |
| Record name | Mipafox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1140 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MIPAFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid... | |
| Record name | MIPAFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from petroleum ether | |
CAS No. |
371-86-8 | |
| Record name | Mipafox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mipafox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIPAFOX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mipafox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mipafox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIPAFOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJP5H3YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MIPAFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
65 °C | |
| Record name | MIPAFOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Irreversible Inhibition of Acetylcholinesterase by Mipafox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipafox, an organophosphorus compound, is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This document provides an in-depth technical overview of the mechanism of action of this compound on acetylcholinesterase. It details the molecular interactions, the process of enzyme inhibition, the subsequent "aging" phenomenon, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on inhibition and kinetic constants are presented, and key pathways are visualized to facilitate a comprehensive understanding for researchers in neurotoxicology and drug development.
Introduction
Organophosphorus compounds (OPs) represent a class of chemicals widely used as pesticides and developed as nerve agents for chemical warfare.[1] Their primary mechanism of toxicity in humans and insects is the inhibition of acetylcholinesterase (AChE).[1][2] this compound (N,N'-Diisopropylphosphorodiamidic fluoride) is a highly toxic organophosphate that serves as a classic example of an irreversible AChE inhibitor.[3] Understanding the precise mechanism by which this compound inactivates AChE is crucial for the development of effective antidotes and for assessing its neurotoxic potential. This guide synthesizes current knowledge on the molecular interactions between this compound and AChE.
Mechanism of Action: Phosphorylation of the Active Site
The canonical mechanism of AChE inhibition by organophosphates like this compound involves the covalent modification of the enzyme's active site.[4][5] The active site of AChE contains a catalytic triad (B1167595) of amino acid residues: Serine, Histidine, and Glutamate.[4]
The process of inhibition unfolds in two main steps:
-
Formation of a Michaelis-like Complex: this compound initially binds to the active site of AChE, forming a non-covalent complex.
-
Phosphorylation: The hydroxyl group of the active site serine residue acts as a nucleophile, attacking the phosphorus atom of this compound. This results in the formation of a stable, covalent phosphoserine bond and the displacement of the fluoride (B91410) leaving group.[6][7] This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[1]
The accumulation of acetylcholine in the synaptic cleft leads to hyperstimulation of cholinergic receptors, resulting in a range of toxic effects, from muscle twitching and respiratory distress to seizures and death.[1][8]
The "Aging" Phenomenon: An Irreversible State
A critical aspect of the toxicity of many organophosphates, including this compound, is the subsequent "aging" of the phosphorylated AChE.[9][10] Aging is a time-dependent process that further modifies the phosphoserine adduct, rendering the enzyme resistant to reactivation by standard oxime antidotes.[10][11]
The mechanism of aging for this compound-inhibited AChE is a subject of ongoing research with some conflicting findings.
-
Classical Aging Pathway (Dealkylation): The traditional view of aging involves the cleavage of an alkyl or alkoxy group from the phosphorus atom of the inhibitor.[6][7] This dealkylation leaves a negatively charged oxygen atom on the phosphorus, which is thought to stabilize the enzyme-inhibitor complex through electrostatic interactions, preventing reactivation.[10][11]
-
Alternative Aging Pathways for this compound:
-
Displacement of Both Isopropylamine (B41738) Groups: Some mass spectrometry studies have indicated that the aging of this compound-inhibited human AChE proceeds through an unconventional pathway involving the displacement of both isopropylamine groups, resulting in a phosphate (B84403) adduct.[8][12] The mass shift observed in these studies corresponds to a phosphate adduct rather than the expected monoisopropylphosphoryl species.[8][12]
-
No Aging Observed: Conversely, other kinetic and mass spectrometry studies have reported that the this compound-AChE conjugate does not undergo aging and remains as a non-aged, non-reactivatable complex.[13][14] These studies suggest a high energy demand for dealkylation, making aging unlikely.[13]
-
It is important to note that this compound also inhibits Neuropathy Target Esterase (NTE), and the aging of the this compound-NTE complex is considered a key event in the initiation of organophosphorus-induced delayed neuropathy (OPIDN).[15][16] For NTE, the aging process is proposed to occur via a reversible proton loss rather than the classical side-group loss.[15][17]
Quantitative Data on this compound Inhibition
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While specific IC50 values for this compound against AChE are not consistently reported across the literature, related kinetic data and inhibition percentages from various studies are summarized below.
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
| Porcine Heart Muscle | This compound | Pre-incubation Concentration for BChE inhibition | 7 µM | [18] |
| Porcine Heart Muscle | This compound | Pre-incubation Concentration for AChE inhibition | 0.8 mM | [18] |
| Hen Brain Microsomal NTE | This compound | Bimolecular rate, phosphorylation, and affinity constants | Determined (specific values not in abstract) | [9] |
| Rat Soleus Muscle | This compound | AChE Activity Inhibition | 65% | [9] |
| Rat EDL Muscle | This compound | AChE Activity Inhibition | 76% | [9] |
| Bovine Chromaffin Cells | This compound | NTE Activity immediately after 25µM treatment for 60 min | 3% of control | [19] |
| Human Butyrylcholinesterase (BChE) | This compound | k_i | (1.28 +/- 0.053) x 10^6 M^-1 min^-1 | [20] |
| Human Butyrylcholinesterase (BChE) | This compound | k_3 (reactivation rate constant) | 0.00415 +/- 0.00027 min^-1 | [20] |
| Human Butyrylcholinesterase (BChE) | This compound | k_4 (aging rate constant) | 0.00849 +/- 0.00099 min^-1 | [20] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine AChE activity and inhibition is the colorimetric assay developed by Ellman.[21]
Principle: This assay measures the product of the enzymatic reaction, thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 405-412 nm.[21] A decrease in the rate of color formation in the presence of an inhibitor indicates AChE inhibition.
Materials and Reagents:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Buffer solution (e.g., Tris-HCl or Phosphate buffer, pH 8.0)
-
Test compound (this compound)
-
Microplate reader
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: Buffer solution.
-
Control (100% activity): Buffer, AChE solution, and the solvent for the test compound.
-
Test Compound: Buffer, AChE solution, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add DTNB solution followed by ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (velocity) for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22]
Mass Spectrometry for Aging Studies
Mass spectrometry is a powerful technique to study the covalent modifications of proteins, including the phosphorylation and aging of AChE.
Principle: This method involves the analysis of the mass of the active site peptide of AChE after inhibition and aging. The mass of the peptide will increase upon phosphorylation by this compound. Any subsequent aging process, such as dealkylation or loss of side groups, will result in a predictable change in the mass of the adducted peptide.
General Workflow:
-
Inhibition and Aging: Incubate purified AChE with this compound for a sufficient time to allow for both inhibition and aging to occur.
-
Proteolytic Digestion: Digest the inhibited and aged AChE with a protease, such as trypsin, to generate smaller peptides.
-
Mass Spectrometric Analysis: Analyze the resulting peptide mixture using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[13]
-
Data Interpretation: Identify the active site peptide and determine its mass. A mass shift corresponding to the this compound adduct (minus the leaving group) confirms phosphorylation. Further mass shifts can elucidate the aging mechanism (e.g., a shift of -80.7 Da for the loss of both isopropylamine groups).[12]
Visualizations
Signaling Pathway of AChE Inhibition by this compound
Caption: this compound inhibits AChE, leading to acetylcholine accumulation and cholinergic crisis.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using an AChE inhibition assay.
Logical Relationship of this compound-Induced Enzyme States
Caption: States of acetylcholinesterase following interaction with this compound.
Conclusion
This compound serves as a quintessential example of an organophosphorus compound that exerts its toxicity through the irreversible inhibition of acetylcholinesterase. The mechanism involves the phosphorylation of the active site serine, leading to enzyme inactivation. The subsequent aging process, which renders the enzyme resistant to reactivation, is a complex phenomenon with evidence supporting multiple potential pathways for this compound-inhibited AChE. A thorough understanding of these molecular events, aided by the experimental protocols and quantitative data presented herein, is fundamental for the development of novel therapeutic strategies against organophosphate poisoning and for advancing the field of neurotoxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Buy this compound | 371-86-8 [smolecule.com]
- 9. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aging of this compound-inhibited human acetylcholinesterase proceeds by displacement of both isopropylamine groups to yield a phosphate adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolving pathways of interaction of this compound and a sarin-analog with human acetylcholinesterase by kinetics, mass spectrometry and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The this compound-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The correlation between neurotoxic esterase inhibition and this compound-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Recovery of neuropathy target esterase activity after inhibition with this compound and O-hexyl O-2,5-dichlorophenyl phosphoramidate in bovine chromaffin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of aging of this compound-inhibited butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
Mipafox: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipafox, an organophosphate insecticide, is a potent and irreversible inhibitor of acetylcholinesterase (AChE) and neuropathy target esterase (NTE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action, toxicological profile, and the signaling pathways it perturbs. Furthermore, this document outlines key experimental protocols for the synthesis, enzymatic inhibition assays, and toxicological evaluation of this compound, offering a valuable resource for researchers in toxicology, neurobiology, and drug development.
Chemical and Physical Properties
This compound, systematically named N,N′-Di(propan-2-yl)phosphorodiamidic fluoride, is a crystalline solid.[1] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N,N′-Di(propan-2-yl)phosphorodiamidic fluoride | [1] |
| Synonyms | Isopestox, Pestox XV, N,N'-Diisopropylphosphorodiamidic fluoride | [1] |
| CAS Number | 371-86-8 | [1] |
| Molecular Formula | C6H16FN2OP | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Odorless crystals | [2] |
| Melting Point | 65 °C | [1] |
| Boiling Point | 125 °C | [1] |
| Solubility in Water | 80 g/L | [1] |
| Density | 1.2 g/cm³ | [1] |
| Vapor Pressure | 0.001 mmHg | [2] |
Mechanism of Action
This compound exerts its biological effects primarily through the irreversible inhibition of two key enzymes: acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[3]
Acetylcholinesterase (AChE) Inhibition
As an organophosphate, this compound acts as a potent inhibitor of AChE. This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a process essential for terminating nerve impulses. This compound phosphorylates a serine residue in the active site of AChE, forming a stable covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent acute toxic effects.[3] The process of "aging" of the inhibited enzyme, which involves the dealkylation of the phosphoryl-enzyme complex, renders the inhibition irreversible and resistant to reactivation by standard oxime antidotes.[3]
References
- 1. scribd.com [scribd.com]
- 2. Effects of this compound, paraoxon, chlorpyrifos and its metabolite chlorpyrifos-oxon on the expression of biomarker genes of differentiation in D3 mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Historical Context of Mipafox: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipafox, chemically known as N,N'-diisopropylphosphorodiamidic fluoride, is an organophosphate compound developed in the 1950s.[1] Initially investigated for its potent insecticidal properties, its trajectory serves as a critical case study in the balance between efficacy and toxicity in pesticide development. This technical guide provides a comprehensive historical and technical overview of this compound, detailing its mechanism of action, toxicological profile, and the experimental methodologies used to characterize it. Its story is intrinsically linked to the broader history of organophosphate insecticides, which emerged from early 20th-century chemical warfare research into a dominant class of agricultural pest control agents.[2][3]
Development and Withdrawal
Developed in the post-World War II era of burgeoning synthetic insecticide research, this compound showed promise as a selective and systemic insecticide and acaricide, effective against pests such as aphids and mites on crops like cereals.[1][4] However, reports of severe neurotoxicity in humans, including cases of paralysis in manufacturing workers, led to its rapid withdrawal from the market, rendering it an obsolete pesticide.[5][6] This pivotal event underscored the profound and often delayed neurological dangers associated with certain organophosphates.
Mechanism of Action: A Dual Target Inhibitor
This compound exerts its biological effects primarily through the irreversible inhibition of two key enzymes: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE).[7][8]
Acetylcholinesterase (AChE) Inhibition:
Like other organophosphates, this compound is a potent inhibitor of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[1][7] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and the characteristic signs of acute cholinergic toxicity.[4] this compound forms a covalent bond with the serine residue in the active site of AChE, rendering the enzyme non-functional.[7] This inhibition is particularly tenacious, as this compound-inhibited AChE is resistant to reactivation by standard oxime antidotes.[1]
Neuropathy Target Esterase (NTE) Inhibition and Organophosphate-Induced Delayed Neuropathy (OPIDN):
The most significant toxicological feature of this compound is its ability to induce Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe and often irreversible neurological condition characterized by paralysis and axonal degeneration.[5][6] This delayed neurotoxicity is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).[9] For OPIDN to occur, a substantial portion of NTE must be inhibited, followed by a conformational change in the enzyme known as aging.[9]
Quantitative Toxicological and Kinetic Data
The following tables summarize the available quantitative data on the toxicity and enzyme inhibition kinetics of this compound.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference(s) |
| Human | Oral (probable) | 50-500 mg/kg | [3][8] |
| Guinea Pig | Oral | 80 mg/kg | [8] |
| Rabbit | Oral | 100 mg/kg | [8] |
| Mouse | Intraperitoneal | 14 mg/kg | [8] |
No specific LD50 data for houseflies (Musca domestica) or various aphid species were found in the available literature.
Table 2: Enzyme Inhibition Kinetics of this compound
| Enzyme | Source | Kinetic Parameter | Value | Reference(s) |
| Acetylcholinesterase (AChE) | Hen Brain Microsomes | kᵢ (µM⁻¹ min⁻¹) | 0.00429 ± 0.00001 | [2][5] |
| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | kᵢ (µM⁻¹ min⁻¹) | 0.00498 ± 0.00006 | [2][5] |
| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | Kₐ (M) | 6.72 x 10⁻⁵ | [10] |
| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | kₚ (min⁻¹) | 3.23 | [10] |
| Butyrylcholinesterase (BChE) | Not Specified | kᵢ (M⁻¹ min⁻¹) | (1.28 ± 0.053) x 10⁶ | [1] |
| Butyrylcholinesterase (BChE) | Not Specified | k₃ (spontaneous reactivation rate, min⁻¹) | 0.00415 ± 0.00027 | [1] |
| Butyrylcholinesterase (BChE) | Not Specified | k₄ (aging rate, min⁻¹) | 0.00849 ± 0.00099 | [1] |
kᵢ: bimolecular inhibition constant; Kₐ: affinity constant; kₚ: phosphorylation rate constant.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Protocol 1: Assay for Acetylcholinesterase (AChE) Activity (Ellman's Method)
This protocol is a standard colorimetric method for determining AChE activity.
Materials:
-
0.1 M Phosphate (B84403) Buffer, pH 8.0
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM acetylthiocholine (B1193921) iodide (ATCI) solution in deionized water
-
AChE solution (e.g., from hen brain microsomes)
-
Test compound (this compound) solution
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare all solutions fresh daily and keep on ice.
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.
-
-
Pre-incubation: Mix the contents of each well gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.
-
Protocol 2: Assay for Neuropathy Target Esterase (NTE) Activity
This assay is used to determine the potential of a compound to cause OPIDN.
Materials:
-
Tissue homogenate (e.g., hen brain)
-
Paraoxon (B1678428) solution (a non-neuropathic OP inhibitor)
-
This compound solution (a neuropathic OP inhibitor)
-
Phenyl valerate (B167501) (substrate)
-
Buffer solution (e.g., Tris buffer, pH 8.0)
-
4-aminoantipyrine (B1666024) solution
-
Potassium ferricyanide (B76249) solution
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize the tissue (e.g., hen brain) in a suitable buffer.
-
Differential Inhibition: Divide the homogenate into three sets of tubes:
-
Total Esterase Activity: Add buffer only.
-
Paraoxon-resistant Esterase Activity: Add a specific concentration of paraoxon (e.g., 40 µM) to inhibit non-NTE esterases.
-
This compound and Paraoxon-resistant Esterase Activity: Add the same concentration of paraoxon and a specific concentration of this compound (e.g., 50 µM).
-
-
Incubation with Inhibitors: Incubate all tubes for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Add phenyl valerate to all tubes to initiate the enzymatic reaction.
-
Incubation with Substrate: Incubate for a further defined period (e.g., 20 minutes) at the same temperature.
-
Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide. This reaction forms a chromophore with the phenol (B47542) produced from phenyl valerate hydrolysis.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 490-510 nm).
-
Calculation of NTE Activity: NTE activity is calculated as the difference between the paraoxon-resistant activity and the this compound and paraoxon-resistant activity.
Protocol 3: Induction of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens
The adult hen is the standard animal model for studying OPIDN.
Materials:
-
Adult hens (e.g., White Leghorn)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Gavage needles or syringes
-
Clinical scoring sheet for ataxia
Procedure:
-
Acclimatization: House the hens in appropriate conditions and allow them to acclimatize for at least one week prior to the experiment.
-
Dosing: Administer a single dose of this compound. The specific dose should be determined from previous studies to be one that induces OPIDN without causing acute cholinergic mortality (e.g., a single oral dose). For some studies, daily subcutaneous injections for a period of days have been used (e.g., 10 mg/kg, sc, daily for 10 days).[3][11]
-
Clinical Observation: Observe the hens daily for at least 21 days for the onset and progression of clinical signs of OPIDN, which typically appear 8-14 days post-exposure.
-
Clinical Scoring: At regular intervals, score the degree of ataxia using a standardized scale.
-
Histopathology (Optional): At the end of the observation period, euthanize the hens. Perfuse and fix the nervous tissues (brain, spinal cord, peripheral nerves). Process the tissues for histopathological examination to look for characteristic axonal degeneration.
-
NTE Activity Measurement (Optional): At specified time points, a subset of animals can be euthanized to collect nervous tissue for the measurement of NTE activity to correlate with the clinical signs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to this compound's mechanism of action and experimental evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Organophosphorus-induced delayed neuropathy: a simple and efficient therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Mipafox as a Tool for Studying Organophosphate-Induced Delayed Neuropathy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurodegenerative condition characterized by a distal axonopathy that manifests weeks after exposure to certain organophosphorus (OP) compounds. Mipafox, a potent organophosphate, has been instrumental as a research tool to elucidate the mechanisms underlying OPIDN. This technical guide provides a comprehensive overview of the use of this compound in studying this neuropathy, with a focus on its mechanism of action, experimental protocols, and key quantitative data. Detailed methodologies for critical experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in neurotoxicology and drug development.
Introduction
Organophosphate-induced delayed neuropathy (OPIDN) is a debilitating neurological disorder resulting from exposure to specific organophosphorus (OP) compounds.[1][2] Unlike the acute cholinergic toxicity associated with many OPs, OPIDN has a characteristic delayed onset of 8 to 14 days.[1] The pathology involves the degeneration of long axons in both the central and peripheral nervous systems.[3] this compound (N,N'-diisopropylphosphorodiamidic fluoride) is a well-established organophosphate used to induce and study OPIDN in various experimental models.[3][4] Its high selectivity for Neuropathy Target Esterase (NTE), the primary target in OPIDN, makes it an invaluable tool for investigating the molecular and cellular events that lead to this delayed neurotoxicity.[3]
Mechanism of Action: The Role of Neuropathy Target Esterase (NTE)
The initiation of OPIDN is a two-step process involving the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3][5][6]
-
Inhibition of NTE: this compound covalently phosphorylates the active site serine of NTE.[5] A critical threshold of NTE inhibition, generally greater than 70%, is required to trigger the neuropathic process.[6][7][8]
-
Aging of the Inhibited Enzyme: Following phosphorylation, the this compound-NTE complex undergoes a process called "aging." This involves the dealkylation of the phosphorodiamidyl group attached to the enzyme, resulting in a negatively charged adduct.[9][10] This aged, negatively charged enzyme is thought to initiate a cascade of events leading to axonal degeneration.[11] Interestingly, the aging of this compound-inhibited NTE is proposed to occur via reversible proton loss rather than the classical side-group loss seen with other organophosphates.[9][10]
The physiological function of NTE is believed to be involved in maintaining phosphatidylcholine homeostasis in cell membranes.[12][13] Its disruption by this compound is hypothesized to lead to aberrant cell signaling and ultimately, axonal damage.[13]
Signaling Pathway for this compound-Induced OPIDN Initiation
Caption: Initiation of OPIDN by this compound via NTE inhibition and aging.
Quantitative Data on this compound-Induced Neurotoxicity
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro this compound IC50 Values for Esterase Inhibition
| Enzyme | Species/System | IC50 Value | Reference |
| Neuropathy Target Esterase (NTE) | Hen Brain | ~10 µM | [14] |
| Neuropathy Target Esterase (NTE) | Rat Brain | 11.6 µM | [15] |
| Neuropathy Target Esterase (NTE) | SH-SY5Y Cells | Intermediate (vs. Methamidophos isoforms) | [16] |
| Acetylcholinesterase (AChE) | Hen Brain Microsomes | 0.00429 µM⁻¹min⁻¹ (kᵢ) | [15] |
| Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | 0.00498 µM⁻¹min⁻¹ (kᵢ) | [15] |
Table 2: In Vivo this compound Dose-Response for NTE Inhibition and Neuropathy
| Species | Dose | Route | NTE Inhibition (Brain) | NTE Inhibition (Spinal Cord) | Neuropathic Outcome | Reference |
| Mice | 5, 10, 15 mg/kg | Subcutaneous | Dose-dependent | - | Not specified | [4] |
| Rats | ≤ 5 mg/kg | Intraperitoneal | ≤ 60% | ≤ 61% | 9% showed severe cord damage | [17] |
| Rats | ≥ 10 mg/kg | Intraperitoneal | ≥ 67% | ≥ 73% | 85% showed severe cord damage | [17] |
| Hens | 1.5 mg/kg | Oral | - | - | No observable neuropathy | [18] |
| Hens | 3 mg/kg | Oral | - | >75% (P-NTE & S-NTE) | Induced neuropathy | [18] |
Table 3: Time-Course of NTE Activity Recovery After this compound Exposure
| Cell Type | This compound Concentration | Exposure Duration | Time After Exposure | % NTE Activity Recovery | Reference |
| Bovine Chromaffin Cells | 25 µM | 60 min | 0 h | 3% of control | [12] |
| Bovine Chromaffin Cells | 25 µM | 60 min | 24 h | 33% of control | [12] |
| Bovine Chromaffin Cells | 25 µM | 60 min | 48 h | 42% of control | [12] |
| Bovine Chromaffin Cells | 25 µM | 60 min | 120 h | 111% of control | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for studying this compound-induced neurotoxicity.
Neuropathy Target Esterase (NTE) Assay
The NTE assay is fundamental for assessing the delayed neurotoxic potential of organophosphorus compounds.[19] It measures the portion of phenyl valerate (B167501) hydrolysis that is resistant to a non-neuropathic OP (e.g., paraoxon) but sensitive to a neuropathic OP (e.g., this compound).[19][20]
Principle: This differential assay quantifies NTE activity by measuring the hydrolysis of phenyl valerate. The assay distinguishes NTE from other esterases by using specific inhibitors.
Materials:
-
Tissue homogenate (e.g., hen brain, spinal cord, or platelets)
-
Tris buffer (50 mM, pH 8.0) containing 0.2 mM EDTA
-
Paraoxon (B1678428) solution (non-neuropathic inhibitor)
-
This compound solution (neuropathic inhibitor)
-
Phenyl valerate (substrate)
-
Potassium ferricyanide
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare tissue homogenates in Tris buffer.
-
Inhibition Steps:
-
Blank (Total paraoxon-resistant esterase activity): Incubate tissue homogenate with paraoxon (e.g., 40 µM) for 20 minutes at 37°C.
-
Test (Non-NTE paraoxon-resistant esterase activity): Incubate tissue homogenate with paraoxon (e.g., 40 µM) for 20 minutes, followed by incubation with this compound (e.g., 50 µM) for another 20 minutes at 37°C.[14]
-
-
Substrate Hydrolysis: Add phenyl valerate to both blank and test samples and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Color Development: Stop the reaction and develop color by adding 4-aminoantipyrine and potassium ferricyanide. SDS is often included to enhance color stability and shift the absorbance maximum.[19]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm with SDS).[19]
-
Calculation: NTE activity is calculated as the difference between the phenyl valerate hydrolysis in the blank and the test samples.
In Vivo Model: Induction of OPIDN in Adult Hens
The adult hen is the preferred animal model for OPIDN studies due to its high sensitivity and clear clinical presentation.[3]
Procedure:
-
Dosing: Administer this compound to adult hens via subcutaneous injection or oral gavage at neuropathic doses (e.g., 3 mg/kg, p.o.).[18] A control group should receive the vehicle.
-
Clinical Observation: Monitor the hens daily for clinical signs of OPIDN, which typically appear 8-14 days post-dosing.[3] Signs include ataxia, weakness, and paralysis, particularly of the hind limbs.
-
Neurobehavioral Assessment: Score the severity of ataxia and paralysis using a standardized scale.
-
Tissue Collection: At the end of the observation period (e.g., 21 days), euthanize the hens and collect tissues (brain, spinal cord, peripheral nerves) for biochemical and histopathological analysis.
-
Biochemical Analysis: Perform the NTE assay on brain and spinal cord homogenates to confirm the level of NTE inhibition.
-
Histopathology: Process nerve tissues for histological examination to observe axonal degeneration and secondary demyelination.[7]
In Vitro Model: Neuroblastoma Cell Culture
Human neuroblastoma cell lines, such as SH-SY5Y, provide a valuable in vitro system to study the cellular mechanisms of this compound-induced neurotoxicity.[1][21]
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.
-
This compound Exposure: Treat the differentiated cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[1]
-
Endpoint Analysis:
-
NTE Inhibition: Lyse the cells and perform the NTE assay to determine the dose-dependent inhibition of NTE.[21]
-
Neurite Outgrowth: Assess the effect of this compound on neurite length and branching as an indicator of neurotoxicity.[1][22]
-
Cytotoxicity: Measure cell viability using assays such as MTT or LDH release.[1]
-
Calcium Homeostasis: Evaluate changes in intracellular calcium levels, as this compound has been shown to increase intracellular calcium.[1]
-
Calpain Activation: Measure the activity of calpains, calcium-dependent proteases that can be activated by this compound and are implicated in neurodegeneration.[1]
-
Experimental Workflow for In Vitro this compound Neurotoxicity Screening
Caption: A typical workflow for assessing this compound neurotoxicity in vitro.
Histopathological and Electrophysiological Findings
Exposure to neuropathic doses of this compound leads to characteristic pathological and functional changes in the nervous system.
-
Histopathology: The primary lesion in OPIDN is a distal, "dying-back" axonopathy.[7] Histological examination of peripheral nerves and spinal cord tracts reveals axonal swelling and degeneration, followed by secondary demyelination.[7][23] In severe cases, this can lead to fragmentation of nerve fibers.
-
Electrophysiology: Electrophysiological studies in animal models and humans with OPIDN show changes consistent with axonal damage.[24] These include:
Conclusion
This compound serves as an indispensable tool for research into the mechanisms of organophosphate-induced delayed neuropathy. Its selectivity for Neuropathy Target Esterase allows for targeted studies of the initiating events in this complex neurodegenerative disorder. The use of standardized in vivo and in vitro protocols, as detailed in this guide, is essential for generating reproducible and comparable data. A thorough understanding of the quantitative aspects of this compound-induced NTE inhibition and the resulting neurotoxicity is critical for the development of screening strategies for new chemicals and the identification of potential therapeutic interventions for OPIDN. Future research utilizing this compound will continue to unravel the intricate downstream pathways that link the initial biochemical lesion to the profound axonal degeneration characteristic of OPIDN.
References
- 1. In vitro study of the neuropathic potential of the organophosphorus compounds fenamiphos and profenofos: Comparison with this compound and paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral biochemical marker for organophosphate-induced delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between neuropathy target esterase and its inhibitors and the development of polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The this compound-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recovery of neuropathy target esterase activity after inhibition with this compound and O-hexyl O-2,5-dichlorophenyl phosphoramidate in bovine chromaffin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Promotion of organophosphate induced delayed polyneuropathy by certain esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. repositorio.unesp.br [repositorio.unesp.br]
- 17. The correlation between neurotoxic esterase inhibition and this compound-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo inhibition by this compound of soluble and particulate forms of organophosphorus neuropathy target esterase (NTE) in hen sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modification of this compound-induced inhibition of neuropathy target esterase in neuroblastoma cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Organophosphorus neuropathy target esterase inhibitors selectively block outgrowth of neurite-like and cell processes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Delayed Neuropathy Due to Organophosphate Insecticide Injection in an Attempt to Commit Suicide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In-Vitro Neurotoxicity of Mipafox on Neuronal Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro neurotoxicity of Mipafox, an organophosphorus compound known to induce delayed neuropathy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in this compound-induced neurotoxicity in neuronal cell cultures.
Data Presentation: Summary of Quantitative Neurotoxic Effects of this compound
The following tables summarize the key quantitative data on the cytotoxic and neurite outgrowth inhibitory effects of this compound on various neuronal cell lines.
Table 1: Cytotoxicity of this compound in Neuronal Cell Cultures
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| PC-12 (rat adrenal pheochromocytoma) | Not Specified | EC50 | 1021-1613 µM | Cytotoxic at high concentrations | [1] |
| C6 (rat brain glial tumor) | Not Specified | EC50 | Not Specified | Cytotoxic at high concentrations | [1] |
| SH-SY5Y (human neuroblastoma) | Not Specified | IC50 | Lowest among OPs tested | Potent inhibitor | [2] |
| NT2 (human embryonal carcinoma) | MTT Assay | Cell Viability | > 200 µM (15 days) | Significant reduction |
Table 2: Inhibition of Neurite Outgrowth by this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| PC-12 | Neurite Outgrowth Assay | Inhibition | 100-200 µM | 50% or more inhibition | [1] |
| C6 | Process Outgrowth Assay | Inhibition | Not Specified | Inhibition below cytotoxic levels | [1] |
| SH-SY5Y | Neurite Outgrowth Assay | Inhibition | Concentration inhibiting ≥70% NTE | Reduction in neurite outgrowth | [2] |
Table 3: Inhibition of Neuropathy Target Esterase (NTE) by this compound
| Cell System | Endpoint | This compound Concentration | Result | Reference |
| SH-SY5Y cells | IC50 | Lowest among OPs tested | Potent NTE inhibitor | [2] |
| SH-SY5Y cells | NTE Aging | Not Specified | Highest percentage of aging | [2] |
| Hen sciatic nerve (in vivo) | Inhibition | 1.5 mg/kg (no neuropathy) | 33% (particulate), 55% (soluble) inhibition | [2] |
| Hen sciatic nerve (in vivo) | Inhibition | 3 mg/kg (neuropathy) | >75% inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to assess the neurotoxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC-12)
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite formation and elongation in neuronal cells, a critical process in neuronal development and function.
Materials:
-
Neuronal cells capable of differentiation (e.g., PC-12, SH-SY5Y)
-
Differentiation-inducing medium (e.g., containing Nerve Growth Factor for PC-12 cells)
-
This compound stock solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in their growth medium.
-
Differentiation and Exposure: Replace the growth medium with differentiation-inducing medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 48-72 hours).
-
Fixation and Staining:
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and nuclear stain.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and branching points per neuron. Normalize the data to the vehicle control.
Neuropathy Target Esterase (NTE) Activity Assay
This assay measures the enzymatic activity of NTE, the primary target of this compound in inducing delayed neuropathy.
Materials:
-
Neuronal cell lysate or brain homogenate
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Paraoxon (B1678428) (to inhibit other esterases)
-
This compound (as a specific NTE inhibitor for the blank)
-
Phenyl valerate (B167501) (substrate)
-
Colorimetric reagent (e.g., 4-aminoantipyrine (B1666024) and potassium ferricyanide)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a homogenate or lysate of the neuronal cells.
-
Pre-incubation:
-
Sample: Incubate the cell lysate with a concentration of paraoxon sufficient to inhibit non-NTE esterases.
-
Blank: Incubate a separate aliquot of the cell lysate with both paraoxon and a high concentration of this compound to completely inhibit NTE activity.
-
-
Substrate Addition: Add the substrate, phenyl valerate, to both the sample and blank tubes and incubate to allow for enzymatic hydrolysis.
-
Color Development: Stop the reaction and add the colorimetric reagents to detect the phenol (B47542) produced from the hydrolysis of phenyl valerate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The NTE activity is calculated as the difference in absorbance between the sample (inhibited with paraoxon only) and the blank (inhibited with both paraoxon and this compound).
Calpain Activity Assay
This fluorometric assay measures the activity of calpains, a family of calcium-dependent proteases implicated in the downstream neurotoxic effects of this compound.
Materials:
-
Neuronal cell lysate
-
Calpain extraction buffer
-
Reaction buffer
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Calpain inhibitor (for negative control)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Lysis: Lyse the this compound-treated and control cells using the calpain extraction buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well plate, add the cell lysate to the wells. Include a positive control (recombinant calpain) and a negative control (lysate with a calpain inhibitor).
-
Reaction Initiation: Add the reaction buffer and the fluorogenic calpain substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Quantify calpain activity based on the fluorescence intensity and normalize to the protein concentration.
Intracellular Calcium Measurement
This assay measures changes in the concentration of intracellular free calcium ([Ca²⁺]i), a key second messenger in neuronal signaling and a critical factor in this compound-induced neurotoxicity.
Materials:
-
Neuronal cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or plates suitable for fluorescence imaging.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fura-2 AM) and Pluronic F-127 in the physiological salt solution.
-
Washing: Wash the cells to remove the extracellular dye.
-
This compound Exposure: Add this compound at the desired concentration to the cells.
-
Fluorescence Measurement:
-
For Fura-2: Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the [Ca²⁺]i.
-
For Fluo-4: Excite the cells at ~490 nm and measure the emission at ~520 nm. The fluorescence intensity is directly proportional to the [Ca²⁺]i.
-
-
Data Analysis: Record the changes in fluorescence ratio or intensity over time to monitor the dynamics of intracellular calcium.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Caption: General experimental workflow for in-vitro neurotoxicity assessment.
Caption: Mechanism of NTE inhibition and "aging" by this compound.
References
An In-Depth Technical Guide to the Acute Toxicity Symptoms of Mipafox Exposure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipafox, a potent organophosphate (OP) compound, is recognized for its significant neurotoxicity, primarily through the inhibition of two key enzymes: acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[1][2] Acute exposure to this compound in animal models elicits a well-defined biphasic toxicological response. The initial phase is characterized by a cholinergic crisis resulting from AChE inhibition, leading to a rapid onset of severe symptoms. This is often followed by a delayed onset of neurotoxicity, known as organophosphate-induced delayed neuropathy (OPIDN), which is attributed to the inhibition and subsequent "aging" of NTE.[3] This technical guide provides a comprehensive overview of the acute toxicity symptoms observed in various animal models following this compound exposure, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Toxicity Data
The acute toxicity of this compound varies across different animal species, as indicated by the median lethal dose (LD50). The following table summarizes the available LD50 data for various routes of administration.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Guinea Pig | Oral | 80 | [1] |
| Rabbit | Oral | 100 | [1] |
| Mouse | Intraperitoneal | 14 | [1] |
Acute Toxicity Symptoms: A Cholinergic Crisis
Within minutes to hours of acute this compound exposure, animals exhibit a range of symptoms consistent with a cholinergic crisis. This results from the accumulation of acetylcholine (B1216132) at nerve synapses due to the inhibition of AChE.[4] While specific time-course data for this compound is limited in the publicly available literature, the progression of symptoms for organophosphates in general is well-documented. The severity and onset of these signs are dose-dependent.
Commonly Observed Acute Cholinergic Symptoms in Animal Models:
-
Muscarinic Effects:
-
Salivation
-
Lacrimation (tearing)
-
Urination
-
Defecation
-
Gastrointestinal distress (cramping, diarrhea)
-
Emesis (vomiting, where applicable by species)
-
Bronchospasm and increased bronchial secretions (leading to respiratory distress)
-
Miosis (pupil constriction)
-
-
Nicotinic Effects:
-
Muscle fasciculations (involuntary twitching)
-
Tremors
-
Muscle weakness
-
Paralysis
-
-
Central Nervous System (CNS) Effects:
-
Restlessness and hyperactivity
-
Ataxia (incoordination)
-
Seizures
-
Respiratory depression
-
Coma
-
In rats, acute intoxication with organophosphates can lead to involuntary movements, with the time of onset and rate of recovery being dose-related.[5] Studies with other organophosphates in mice have shown that clinical signs can appear approximately 20 minutes after exposure.[6]
Delayed Neurotoxicity (OPIDN)
A hallmark of this compound and certain other organophosphates is the development of organophosphate-induced delayed neuropathy (OPIDN).[3] This condition typically manifests 1-4 weeks after an acute exposure from which the animal has seemingly recovered. The primary cause is the inhibition and subsequent "aging" of neuropathy target esterase (NTE) in the nervous system.[3]
Clinical Signs of OPIDN in Animal Models:
-
Progressive weakness and ataxia, particularly in the hind limbs.
-
Paralysis that can ascend to the forelimbs in severe cases.
-
Muscle wasting.
Experimental Protocols
General Protocol for Acute Toxicity Assessment
This protocol outlines a general procedure for assessing the acute toxicity of this compound in a rodent model, based on established toxicology guidelines.
-
Animal Model: Young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Housing: Animals are housed in standard cages with free access to food and water, under a 12-hour light/dark cycle.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., peanut oil, corn oil) to the desired concentrations.
-
Administration: The test substance is administered via the desired route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle only.
-
Observation:
-
Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Observations should include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern.
-
Attention should be directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Individual weights of animals are recorded shortly before the test substance is administered and then at least weekly.
-
The time of death, if it occurs, is recorded as precisely as possible.
-
-
Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.
Acetylcholinesterase (AChE) Activity Assay
The Ellman method is a widely used spectrophotometric assay to determine AChE activity.
-
Tissue Preparation:
-
Brain or other tissues are rapidly dissected and placed in ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
The tissue is homogenized using a suitable homogenizer (e.g., Potter-Elvehjem or a bead-based system).
-
The homogenate is centrifuged at high speed (e.g., 14,000 rpm) for a short duration (e.g., 5 minutes).
-
The resulting supernatant is used for the assay.
-
-
Assay Procedure:
-
The reaction mixture typically contains the tissue supernatant, a chromogen such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a substrate like acetylthiocholine (B1193921) iodide.
-
AChE in the sample hydrolyzes acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.
-
Neuropathy Target Esterase (NTE) Assay
The NTE assay is a differential assay that measures the portion of phenyl valerate (B167501) hydrolysis that is resistant to a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic one (e.g., this compound).
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., Tris-EDTA buffer).
-
Inhibition Step:
-
The homogenate is divided into three aliquots.
-
One aliquot is pre-incubated with a non-neuropathic inhibitor (e.g., paraoxon) to inhibit non-NTE esterases.
-
A second aliquot is pre-incubated with a combination of the non-neuropathic inhibitor and a neuropathic inhibitor (e.g., this compound) to inhibit both non-NTE and NTE esterases.
-
The third aliquot serves as the control and is incubated with buffer only.
-
-
Substrate Hydrolysis: The substrate, phenyl valerate, is added to all three aliquots.
-
Colorimetric Detection:
-
The reaction is stopped, and the amount of phenol (B47542) produced is measured colorimetrically. This is often achieved by reacting the phenol with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored product.
-
The absorbance is read at a specific wavelength (e.g., 510 nm).
-
-
Calculation: NTE activity is calculated as the difference between the esterase activity in the presence of the non-neuropathic inhibitor and the activity in the presence of both inhibitors.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound-Induced Acute Cholinergic Toxicity
Caption: this compound inhibits AChE, leading to acetylcholine accumulation and cholinergic symptoms.
Signaling Pathway of this compound-Induced Delayed Neurotoxicity (OPIDN)
References
- 1. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Dose- and time-related effects of acute diisopropylfluorophosphate intoxication on forced swim behavior and sucrose preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHAMIDOPHOS, AN ORGANOPHOSPHORUS INSECTICIDE, INDUCES PRO-AGGRESSIVE BEHAVIOUR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Mipafox and Neuropathy Target Esterase: A Technical Guide to a Critical Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interactions between the organophosphorus compound Mipafox and its primary neurological target, Neuropathy Target Esterase (NTE). Understanding this interaction is fundamental to elucidating the mechanisms of organophosphate-induced delayed neuropathy (OPIDN), a debilitating neurological condition. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the critical signaling pathways involved.
Introduction to Neuropathy Target Esterase (NTE)
Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a crucial enzyme primarily located on the cytoplasmic face of the endoplasmic reticulum in neurons.[1] While its precise physiological role is still under investigation, it is understood to be involved in neurite outgrowth and the metabolism of phospholipids, specifically the deacetylation of phosphatidylcholine to glycerophosphocholine.[1] The significance of NTE is underscored by the severe neurological consequences that arise from its inhibition and subsequent "aging" by certain organophosphorus compounds like this compound, leading to OPIDN.[2][3]
Quantitative Analysis of this compound-NTE Interaction
The interaction between this compound and NTE is characterized by a covalent binding to the active site serine of the enzyme, leading to its inhibition. The potency and nature of this inhibition have been quantified through various kinetic parameters.
Table 1: In Vitro Inhibition of Neuropathy Target Esterase (NTE) by this compound
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 7.3 µM | Hen Brain | [4] |
| 11.6 µM | Rat Brain | [4] | |
| Bimolecular Rate Constant (ki) | 4.8 x 104 M-1 min-1 | Hen Brain Microsomal NTE | [5] |
| 4.0 x 104 M-1 min-1 | Hen Brain Microsomal NTE | [5] | |
| 1880 ± 61 M-1 min-1 | Human Recombinant NTE Esterase Domain (NEST) | [1] | |
| Affinity Constant (Kd) | 6.72 x 10-5 M | Hen Brain Microsomal NTE | [5] |
| Phosphorylation Constant (k2) | 3.23 min-1 | Hen Brain Microsomal NTE | [5] |
| 1.1 min-1 | Hen Brain NTE | [6] | |
| 0.7 min-1 | Hen Brain NTE (at 25°C) | [6] |
Table 2: In Vivo Inhibition of Neuropathy Target Esterase (NTE) by this compound in Rats (1 hour post-exposure)
| This compound Dosage (ip) | Mean NTE Inhibition (Spinal Cord) | Mean NTE Inhibition (Brain) | Severity of Cervical Cord Pathology (14-21 days post-exposure) | Reference |
| ≤ 5 mg/kg | ≤ 61% | ≤ 60% | Low (9% of animals with severe damage) | [7] |
| ≥ 10 mg/kg | ≥ 73% | ≥ 67% | High (85% of animals with severe damage) | [7] |
Table 3: In Vivo Inhibition of Neuropathy Target Esterase (NTE) by this compound in Hens
| This compound Dosage (p.o.) | P-NTE Inhibition | S-NTE Inhibition | Neuropathic Effects | Reference |
| 1.5 mg/kg | 33% | 55% | No observable effects | [8] |
| 3 mg/kg | > 75% | > 75% | Neuropathy induced | [8] |
Experimental Protocols
A standardized method for determining NTE activity is crucial for studying the effects of inhibitors like this compound. The most common method is a differential inhibition assay using phenyl valerate (B167501) as a substrate.
Neuropathy Target Esterase (NTE) Activity Assay
This protocol is based on the differential inhibition method, which distinguishes NTE activity from other esterases.
Materials:
-
Tissue homogenate (e.g., brain, spinal cord)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 0.2 mM EDTA
-
Paraoxon (B1678428) solution (selective inhibitor of other esterases)
-
This compound solution (selective inhibitor of NTE)
-
Phenyl valerate (substrate)
-
Potassium ferricyanide (B76249)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize the neural tissue in cold Tris-HCl buffer.
-
Differential Inhibition:
-
Blank (Total paraoxon-resistant esterase activity): To a sample of the tissue homogenate, add paraoxon to a final concentration of 50 µM.
-
Test (NTE inhibited): To a separate, identical sample of the tissue homogenate, add both paraoxon (50 µM final concentration) and this compound (250 µM final concentration).
-
-
Pre-incubation: Incubate both the blank and test samples at 37°C for 20 minutes. This allows for the selective inhibition of non-NTE esterases by paraoxon and NTE by this compound in the respective tubes.
-
Substrate Addition and Incubation: Add phenyl valerate to both tubes to a final concentration of 0.54 mM and incubate at 37°C for 40 minutes. NTE in the blank sample will hydrolyze the phenyl valerate, producing phenol (B47542).
-
Reaction Termination: Stop the enzymatic reaction by adding a solution of 1% (w/v) SDS.
-
Colorimetric Detection:
-
Add 4-aminoantipyrine and potassium ferricyanide to the samples. This initiates a reaction with the phenol produced to form a chromophore.
-
Measure the absorbance of the resulting colored solution at 490 nm using a spectrophotometer.[9][10] The absorbance is directly proportional to the amount of phenol produced.
-
-
Calculation of NTE Activity: NTE activity is calculated as the difference in the rate of phenyl valerate hydrolysis between the sample containing only paraoxon and the sample containing both paraoxon and this compound.
Signaling Pathways and Logical Relationships
The interaction of this compound with NTE initiates a cascade of events that ultimately leads to the development of OPIDN. The following diagrams illustrate these critical pathways and relationships.
Figure 1: Signaling pathway of this compound-induced delayed neuropathy.
Figure 2: Experimental workflow for the NTE activity assay.
Figure 3: Logical relationship of this compound exposure to OPIDN.
The "Aging" Process: A Critical Step in Neuropathology
A key event in the development of OPIDN is the "aging" of the this compound-inhibited NTE.[11] This process involves a conformational change in the phosphorylated enzyme, rendering it resistant to reactivation. For this compound, this aging is thought to occur via the loss of a proton, which creates a negatively charged adduct on the active site serine.[1] This aged, modified enzyme is believed to gain a toxic function, disrupting normal axonal transport and leading to the characteristic distal axonopathy of OPIDN. It is this two-step process of inhibition followed by aging that is considered the initiating molecular event for the neuropathy.
Conclusion
The interaction between this compound and Neuropathy Target Esterase is a critical area of study for understanding the molecular basis of organophosphate neurotoxicity. The quantitative data clearly demonstrate a potent and specific inhibition of NTE by this compound, with a clear dose-dependent relationship to the development of neuropathy in vivo. The detailed experimental protocols provided herein offer a standardized approach for researchers to investigate these interactions further. The visualized pathways highlight the crucial steps from initial exposure to the onset of clinical symptoms. A thorough understanding of these fundamental mechanisms is essential for the development of effective diagnostic, preventative, and therapeutic strategies against organophosphate-induced delayed neuropathy.
References
- 1. The this compound-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A kinetic study on the inhibition of hen brain neurotoxic esterase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of substrate hydrolysis and inhibition by this compound of paraoxon-preinhibited hen brain esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The correlation between neurotoxic esterase inhibition and this compound-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo inhibition by this compound of soluble and particulate forms of organophosphorus neuropathy target esterase (NTE) in hen sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Neuropathy target esterase - PMC [pmc.ncbi.nlm.nih.gov]
Mipafox and the Central Nervous System: A Technical Review of its Neurotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the effects of Mipafox on the central nervous system (CNS). This compound, a highly toxic organophosphate compound, serves as a critical tool in neurotoxicology research, primarily for its ability to induce a specific type of delayed-onset neurodegeneration. This document summarizes the core mechanisms of this compound's action, presents quantitative data on its enzymatic interactions, details key experimental protocols for its study, and visualizes the involved signaling pathways.
Primary Molecular Targets and Mechanism of Action
This compound exerts its effects on the CNS through the inhibition of two primary serine hydrolase enzymes: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE). The differential inhibition of these enzymes and the subsequent molecular events determine the acute and delayed neurotoxic outcomes.
1.1. Acetylcholinesterase (AChE) Inhibition and Acute Cholinergic Toxicity
Similar to other organophosphates, this compound is an irreversible inhibitor of AChE.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in a hypercholinergic state.[2] This acute toxicity manifests as a cholinergic crisis, characterized by a range of symptoms including tremors, convulsions, and, at high doses, respiratory failure.[2]
1.2. Neuropathy Target Esterase (NTE) Inhibition and Organophosphate-Induced Delayed Neuropathy (OPIDN)
The defining characteristic of this compound's neurotoxicity is its ability to cause Organophosphate-Induced Delayed Neuropathy (OPIDN), a neurodegenerative disorder that appears 1-4 weeks after exposure.[3][4] The molecular target for OPIDN is Neuropathy Target Esterase (NTE), a protein located in the endoplasmic reticulum of neurons.[3][5] For OPIDN to occur, a critical threshold of NTE inhibition, generally greater than 70%, must be reached.[3][5] Following inhibition, a process known as "aging" of the enzyme-inhibitor complex must occur. This aging is a crucial step that initiates the cascade of events leading to the degeneration of long axons in both the central and peripheral nervous systems.[3][5]
1.3. The "Aging" Process: A Tale of Two Enzymes
The "aging" of the organophosphorylated enzyme renders it resistant to reactivation. Interestingly, the aging process for this compound-inhibited NTE and AChE follows distinct and unconventional pathways.
-
NTE: The aging of this compound-inhibited NTE is thought to occur via a reversible deprotonation of the enzyme-inhibitor adduct, rather than the classical mechanism of losing an alkyl group (dealkylation).[6] This aged, negatively charged complex is believed to be the trigger for the downstream neurodegenerative cascade.[4]
-
AChE: In contrast, the aging of this compound-inhibited human AChE proceeds by the displacement of both of its isopropylamine (B41738) groups, resulting in a phosphate (B84403) adduct.[7]
-
Butyrylcholinesterase (BChE): For comparison, this compound-inhibited BChE ages through the conventional pathway, with the loss of a single isopropylamine group.[8]
Signaling Pathways in this compound-Induced Neurotoxicity
While the complete signaling cascade from aged NTE to axonal degeneration is still under investigation, a significant body of evidence points to the dysregulation of intracellular calcium homeostasis as a key downstream event.
2.1. The Role of Calcium and Calpains
Inhibition and aging of NTE by this compound lead to a sustained increase in intracellular calcium levels.[9][10] This calcium overload activates calpains, a family of calcium-dependent proteases.[9][10] Activated calpains then contribute to the breakdown of cytoskeletal proteins, which is a hallmark of axonal degeneration.[11] Studies have shown that blocking voltage-gated calcium channels can mitigate some of the neurotoxic effects of this compound, such as impaired neurite outgrowth, by preventing the rise in intracellular calcium and subsequent calpain activation.[9][10]
Quantitative Data on this compound's Enzymatic Interactions
The following tables summarize key quantitative data regarding the interaction of this compound with its target enzymes.
| Parameter | Enzyme | Value | Species/System | Reference |
| IC50 | Neuropathy Target Esterase (NTE) | Lowest among OPs evaluated in the study | SH-SY5Y human neuroblastoma cells | [12] |
| Bimolecular Rate Constant (ki) | Neuropathy Target Esterase (NEST domain) | 1880 ± 61 M-1 min-1 | Human (recombinant) | [6] |
| Butyrylcholinesterase (BChE) | (1.28 ± 0.053) x 106 M-1 min-1 | Equine | [8] | |
| Reactivation Half-life (t1/2) | This compound-inhibited NEST (pH 8.0) | 0 min (complete aging) | Human (recombinant) | [6] |
| This compound-inhibited NEST (pH 5.2) | ~60 min | Human (recombinant) | [6] | |
| Mass Shift (Aged Adduct) | This compound-inhibited NEST | 162.8 ± 0.6 Da (intact adduct) | Human (recombinant) | [6] |
| This compound-inhibited AChE | 80.7 ± 0.9 Da (phosphate adduct) | Human | [7] | |
| This compound-inhibited BChE | 122.4 ± 0.7 Da (monoisopropylphosphoroamido adduct) | Equine | [8] | |
| Threshold for OPIDN | NTE Inhibition | >70% | Hen | [3][5] |
Key Experimental Protocols
The study of this compound's neurotoxicity employs a range of in vivo and in vitro methodologies.
4.1. In Vivo Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN)
-
Animal Model: The adult hen is the preferred animal model for studying OPIDN due to its high sensitivity.
-
Procedure:
-
Administer a single dose of this compound to the hens.
-
Observe the animals for a period of at least 21 days for the development of clinical signs of neuropathy, such as ataxia and paralysis.
-
At selected time points, euthanize the animals and collect brain, spinal cord, and peripheral nerve tissues.
-
Perform histological analysis of the nervous tissue to look for signs of axonal degeneration.
-
Measure NTE and AChE activity in the tissues to correlate with the observed pathology.[11]
-
4.2. In Vitro Neuropathy Target Esterase (NTE) Activity Assay
-
Principle: This assay measures NTE activity by differentiating it from other esterases. NTE is defined as the phenyl valerate-hydrolyzing activity that is resistant to inhibition by paraoxon (B1678428) (a non-neuropathic organophosphate) but sensitive to inhibition by this compound.[13]
-
Procedure:
-
Prepare homogenates of brain tissue or cell lysates.
-
Divide the samples into three groups:
-
Control (no inhibitors)
-
Paraoxon-treated (to inhibit non-NTE esterases)
-
Paraoxon and this compound-treated (to inhibit all esterases including NTE)
-
-
Incubate the samples with the respective inhibitors.
-
Add the substrate, phenyl valerate.
-
Measure the rate of phenol (B47542) production, typically using a colorimetric reaction with 4-aminoantipyrine.[13]
-
NTE activity is calculated as the difference between the activity in the paraoxon-treated sample and the paraoxon + this compound-treated sample.
-
4.3. In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
-
Cell Model: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity. These cells can be differentiated into a more mature neuronal phenotype.
-
Procedure:
-
Culture and differentiate SH-SY5Y cells, often using retinoic acid.
-
Expose the differentiated cells to varying concentrations of this compound.
-
Assess various endpoints:
-
Neurite Outgrowth: Measure the length and number of neurites using microscopy and image analysis software. A reduction in neurite outgrowth is an indicator of neurotoxicity.[1]
-
Cytotoxicity: Determine cell viability using assays such as MTT or LDH release.
-
Intracellular Calcium: Measure intracellular calcium levels using fluorescent indicators like Fura-2.
-
Calpain Activity: Assess calpain activity using specific fluorogenic substrates.[12]
-
-
4.4. Electrophysiological Assessment
-
Model: Mice can be used to study the electrophysiological effects of this compound.
-
Procedure:
-
Administer a single subcutaneous dose of this compound to mice.
-
At various time points after dosing, prepare phrenic-nerve/hemidiaphragm preparations.
-
Perform intracellular recordings of muscle action potentials and endplate potentials.
-
Analyze parameters such as pre- and post-junctional jitter (variability in latency), which can indicate changes in nerve function.[14]
-
Conclusion and Future Directions
This compound remains an invaluable tool for understanding the mechanisms of organophosphate-induced neurodegeneration. Its well-defined primary target, NTE, and the critical role of the subsequent "aging" process provide a clear initiating event for studying the complex downstream signaling pathways. The established involvement of calcium dysregulation and calpain activation has opened avenues for investigating potential therapeutic interventions, such as calcium channel blockers.
Future research should focus on further elucidating the molecular links between the aged NTE and the observed changes in calcium homeostasis. Transcriptomic and proteomic studies of this compound-treated neuronal models could identify novel downstream effectors and signaling pathways. A deeper understanding of these intricate mechanisms will be crucial for the development of more effective strategies to prevent and treat organophosphate-induced neurotoxicity.
References
- 1. Effect of inhibition of neuropathy target esterase in mouse nervous tissues in vitro on phosphatidylcholine and lysophosphatidylcholine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of activity-dependent synaptic plasticity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain-specific deletion of neuropathy target esterase/swisscheese results in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel NAD Signaling Mechanism in Axon Degeneration and its Relationship to Innate Immunity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. An anterograde pathway for sensory axon degeneration gated by a cytoplasmic action of the transcriptional regulator P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiological studies in acute organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Delayed Neuropathy in Rats with Mipafox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurological condition characterized by the degeneration of long axons in both the central and peripheral nervous systems, with clinical signs appearing weeks after exposure to certain organophosphorus (OP) compounds.[1][2] Mipafox is a potent organophosphate that induces this condition by targeting and inhibiting a specific nervous system enzyme called Neuropathy Target Esterase (NTE).[2] The initiation of OPIDN requires a two-step process: the initial phosphorylation of NTE followed by a conformational change known as "aging," which renders the inhibition irreversible.[3] This process is believed to disrupt essential functions like axonal transport and glial-axonal interactions, leading to distal axonopathy.[3]
This document provides a comprehensive protocol for establishing a robust and reproducible model of this compound-induced delayed neuropathy in rats. The model is essential for studying the pathogenesis of axonopathies, screening potential neuroprotective compounds, and developing therapeutic strategies.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocol.
Table 1: Dosing and Administration
| Parameter | Value | Species/Strain | Source(s) |
| Compound | This compound | ||
| Dosage | 15 mg/kg | Rat (Long Evans, Adult Male) | [3] |
| Administration Route | Intraperitoneal (i.p.) | Rat (Long Evans, Adult Male) | [3] |
| Vehicle | Appropriate solvent (e.g., peanut oil or saline - vehicle should be validated) | ||
| Dosing Schedule | Single dose | [3] |
Table 2: Experimental Timeline and Endpoints
| Day | Activity / Observation | Endpoint(s) | Source(s) |
| 0 | Administer this compound (15 mg/kg, i.p.) | [3] | |
| 1-28 | Daily clinical observation and gait analysis | Clinical neuropathy score, quantitative gait parameters | [4] |
| 24 hours (optional) | Tissue collection from satellite group | Brain NTE inhibition assay (>70% inhibition target) | [3] |
| 14-21 | Terminal procedures | Histopathology of spinal cord and peripheral nerves | [3] |
Table 3: Neuropathy Assessment Parameters
| Assessment Method | Key Parameters | Typical Findings in this compound Model | Source(s) |
| Clinical Observation | Gait, limb strength, general activity | Ataxia, high-stepping gait, progressive hindlimb weakness, foot drop | [1] |
| Gait Analysis | Stride length, stance/swing phase duration, paw angle, step sequence | Decreased stride length, prolonged swing phase, altered paw angle | [5][6] |
| Biochemistry | Neuropathy Target Esterase (NTE) Activity | >70-90% inhibition in brain/spinal cord tissue at 24h | [3] |
| Histopathology | Axon density, myelin integrity, presence of degenerating axons | Distal axonal degeneration, secondary demyelination in spinal cord (cervical) and peripheral nerves | [2][3] |
Experimental Protocols
Animal Model and Housing
-
Species: Rat
-
Strain: Long Evans (as documented in the reference study)[3]
-
Sex: Male (to avoid hormonal cycle variability)
-
Age: Adult (e.g., 10-12 weeks old)
-
Housing: House animals in standard cages with a 12-hour light/dark cycle, providing ad libitum access to food and water. Allow at least one week of acclimatization before starting the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Administration
-
Preparation: Prepare a fresh solution of this compound in a suitable vehicle to achieve a final concentration for administering 15 mg/kg of body weight.
-
Administration: Weigh each rat accurately on Day 0. Administer a single dose of this compound (15 mg/kg) via intraperitoneal (i.p.) injection.[3]
-
Control Group: Administer an equivalent volume of the vehicle to the control group.
-
Safety Precautions: this compound is highly toxic.[7] Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified chemical fume hood.
Clinical Assessment and Gait Analysis
-
Frequency: Perform clinical observations daily from Day 0 to Day 28.
-
Clinical Scoring: Observe rats for signs of neuropathy, such as ataxia, limb weakness, and abnormal gait. Score the severity of the neuropathy using a standardized scale (0-4).
-
0: Normal gait.
-
1: Slight ataxia or high-stepping gait.
-
2: Moderate ataxia, visible limb weakness.
-
3: Severe ataxia, dragging of hindlimbs.
-
4: Paralysis of hindlimbs.
-
-
Quantitative Gait Analysis (Optional but Recommended): Use an automated gait analysis system (e.g., CatWalk) to objectively measure dynamic and static gait parameters.[5][8] Key parameters include stride length, stance and swing phase duration, paw print area, and inter-paw coordination.[5] Perform this analysis at baseline (before dosing) and at regular intervals (e.g., weekly) post-dosing.
Biochemical Analysis: NTE Inhibition Assay
This is an optional step, typically performed on a separate satellite group of animals to confirm the biochemical lesion without interfering with the long-term functional and histological study.
-
Tissue Collection: 24 hours after this compound administration, euthanize the satellite group of rats via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Immediately dissect the brain and/or spinal cord on ice.
-
Homogenization: Homogenize the tissue in a suitable buffer.
-
NTE Assay: Measure NTE activity using the established differential assay method. This method defines NTE activity as the portion of phenyl valerate (B167501) hydrolysis that is resistant to inhibition by paraoxon (B1678428) but sensitive to inhibition by this compound. The goal is to confirm >70% inhibition, which is the threshold required to initiate OPIDN.[2]
Histopathology
-
Tissue Collection: At the study endpoint (Day 14-21), deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[3]
-
Dissection: Carefully dissect the cervical spinal cord and peripheral nerves (e.g., sciatic nerve).
-
Post-fixation and Processing: Post-fix the tissues in 4% PFA overnight, then process for paraffin (B1166041) embedding.
-
Sectioning: Cut transverse sections (e.g., 5-10 µm thick) of the spinal cord and longitudinal/transverse sections of the sciatic nerve.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of cellular infiltrates.
-
Luxol Fast Blue (LFB): To assess myelin integrity.
-
Silver Stains (e.g., Bielschowsky or Bodian): To visualize axons and identify signs of degeneration (e.g., axonal swelling, fragmentation).
-
-
Quantitative Analysis:
-
Capture high-resolution images of stained sections from standardized regions of the spinal cord tracts and peripheral nerve.
-
Using image analysis software (e.g., ImageJ/Fiji), quantify axonal degeneration.[7][9] This can be done by calculating an Axonal Degeneration Index : the ratio of the area occupied by fragmented/degenerating axons to the total axon area.[9]
-
Alternatively, use stereological methods for an unbiased count of intact versus degenerating axons.[7]
-
A semi-quantitative damage score can also be used, where sections are scored based on the severity of axonal loss and degeneration (e.g., 0 = no damage, 3 = severe damage).[3]
-
Visualizations
Caption: Experimental workflow for inducing and assessing this compound delayed neuropathy in rats.
Caption: Initiating molecular pathway of this compound-induced delayed neuropathy.
References
- 1. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylmethylsulfonyl fluoride protects rats from this compound-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated Gait Analysis in Mice with Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Gait Assessment Using Manual, Semi-Automated and Deep Learning Approaches Following Standardized Models of Peripheral Nerve Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and semi-quantitative measurements of axonal degeneration in tissue and primary neuron cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Approaches to quantify axonal morphology for the analysis of axonal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cholinesterase Inhibition by Mipafox In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipafox (N,N'-Diisopropylphosphorodiamidic fluoride) is a potent organophosphorus compound known for its irreversible inhibition of cholinesterases, including acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[1] Its mechanism of action involves the phosphorylation of the serine residue in the active site of these enzymes, leading to a stable, inactive complex. This inhibition is further characterized by a process known as "aging," where a dealkylation of the phosphorylated enzyme occurs, rendering it resistant to reactivation by standard oxime reactivators.[1][2] The study of this compound in vitro provides a valuable model for understanding the kinetics of irreversible enzyme inhibition, screening for potential neurotoxic agents, and developing therapeutic countermeasures.
These application notes provide a comprehensive guide to utilizing this compound for in vitro cholinesterase inhibition studies. Detailed protocols for determining key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (ki), are presented.
Data Presentation
The inhibitory potency of this compound against cholinesterases can be quantified by various parameters. The following tables summarize key quantitative data reported in the literature.
Table 1: Bimolecular Rate Constants (k_i) for this compound Inhibition of Cholinesterases
| Enzyme Source | Enzyme Type | k_i (μM⁻¹ min⁻¹) | Reference |
| Hen brain microsomes | Acetylcholinesterase (AChE) | 0.00429 ± 0.00001 | [3] |
| Hen brain microsomes | Neuropathy Target Esterase (NTE) | 0.00498 ± 0.00006 | [3] |
Note: The bimolecular rate constant (k_i) reflects the rate of covalent bond formation between the inhibitor and the enzyme and is a crucial parameter for characterizing irreversible inhibitors. A higher k_i value indicates a more potent inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect through a well-defined pathway leading to the irreversible inactivation of acetylcholinesterase. This process is critical in understanding its neurotoxic effects.
References
Mipafox application in high-throughput screening for neuroprotective compounds
Application Notes & Protocols
Topic: Mipafox Application in High-Throughput Screening for Neuroprotective Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is an organophosphorus compound known for its selective inhibition of Neuropathy Target Esterase (NTE). Inhibition of NTE is linked to a specific form of delayed-onset neurotoxicity, characterized by the degeneration of long axons in both the central and peripheral nervous systems. This neurotoxic action makes this compound a valuable pharmacological tool in neuroscience research. By inducing a consistent and measurable neurotoxic phenotype in cellular models, this compound can be employed in high-throughput screening (HTS) campaigns to identify novel neuroprotective compounds that can counteract its effects. This document provides detailed protocols and data for utilizing this compound in such screening assays.
Application Note: High-Throughput Screening for NTE Inhibitors and Neuroprotectants
Assay Principle The core principle of this HTS application is the measurement of NTE activity in a cellular context. This compound serves as a positive control for NTE inhibition and as a tool to induce cellular stress. The assay can be configured in two primary ways:
-
Primary Screen for NTE Inhibitors: Screening compound libraries to identify novel inhibitors of NTE. In this setup, this compound is used as a reference compound to validate the assay's performance.
-
Screen for Neuroprotective Compounds: Inducing neurotoxicity with a fixed concentration of this compound and then screening compound libraries to identify molecules that rescue cell viability or restore cellular function, downstream of NTE inhibition.
A common method involves using a fluorogenic substrate for NTE, such as (9-(2-methoxy-4-oxo-4H-pyran-6-yl)-non-8-enoic acid)-[2-(2-oxo-2H-pyran-6-yl)-ethyl ester] (EDAW), in a cell-based assay. When NTE is active, it cleaves the substrate, preventing a subsequent chemical reaction from producing a fluorescent product. When NTE is inhibited by a compound like this compound, the substrate remains intact, leading to the generation of a fluorescent signal.
Data Presentation: this compound Assay Parameters
The following tables summarize key quantitative data for establishing an HTS assay using this compound with human SH-SY5Y neuroblastoma cells and the EDAW substrate.
Table 1: this compound Potency for NTE Inhibition
| Compound | Target | Cell Line | IC50 Value | Assay Condition |
|---|
| this compound | Neuropathy Target Esterase (NTE) | SH-SY5Y | 2.5 µM | Cell-based, 1-hour pre-incubation |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Description |
|---|---|---|
| Z'-factor | 0.70 | Indicates excellent assay quality and separation between positive (this compound) and negative (DMSO) controls. |
| Signal-to-Background Ratio | > 3 | Demonstrates a robust signal window for hit identification. |
| Hit Rate | 0.2 - 0.5% | Typical hit rate observed in primary screens for novel NTE inhibitors. |
Experimental Protocols
Protocol 1: Cell-Based HTS for NTE Inhibitors
This protocol details the steps for a high-throughput screen to identify inhibitors of Neuropathy Target Esterase using SH-SY5Y cells.
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay plates: 384-well, black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
This compound (positive control, dissolved in DMSO)
-
DMSO (negative control)
-
EDAW fluorogenic substrate
-
Lysis buffer
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Methodology:
-
Cell Plating:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a density of 400,000 cells/mL.
-
Dispense 50 µL of the cell suspension (20,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, this compound (positive control, final concentration e.g., 20 µM), and DMSO (negative control, final concentration 0.1%).
-
Using a liquid handler, transfer 50 nL of compound solutions to the appropriate wells of the cell plate.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Prepare the EDAW substrate reaction mix according to the manufacturer's instructions, typically including the substrate and a developing reagent in a suitable buffer.
-
Add 10 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Normalize the data using the negative (DMSO) and positive (this compound) controls.
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Visualizations: Pathways and Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound-induced neurotoxicity via NTE inhibition.
Diagram 2: HTS Experimental Workflow
Caption: Workflow for a cell-based high-throughput screen.
Application Notes and Protocols for the Detection of Mipafox in Biological Samples using LC-MS/MS
FOR RESEARCH USE ONLY
Introduction
Mipafox is a highly toxic organophosphate insecticide that functions as an irreversible acetylcholinesterase inhibitor.[1] Its use has been largely discontinued (B1498344) due to concerns about delayed neurotoxicity.[1] However, exposure can still occur, necessitating sensitive and specific analytical methods for its detection in biological samples for clinical and forensic toxicology. This document provides a detailed protocol for the detection and quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The underlying principle of this method is the high selectivity and sensitivity of LC-MS/MS for the detection of trace levels of organic compounds. Following extraction from the biological matrix, this compound is separated from other components by liquid chromatography and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique allows for the specific detection of this compound based on its unique precursor ion and fragment ions.
Mechanism of Action and Toxicity
This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of acute symptoms. Furthermore, this compound is known to induce Organophosphorus-induced delayed neuropathy (OPIDN), a severe neurological condition characterized by paralysis and axonal degeneration. This delayed effect is associated with the inhibition of another enzyme, neuropathy target esterase (NTE).
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, widely used for pesticide residue analysis in various matrices.
Materials:
-
Biological sample (1 mL of plasma, serum, or 1 g of tissue homogenate)
-
Acetonitrile (B52724) (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
15 mL and 2 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 15 mL centrifuge tube containing 1 mL of the biological sample (or 1 g of tissue homogenate), add 1 mL of acetonitrile.
-
Add 0.4 g of anhydrous magnesium sulfate and 0.1 g of sodium chloride.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 2 mL centrifuge tube containing 50 mg of PSA and 50 mg of C18 sorbent.
-
Vortex for 30 seconds for dispersive solid-phase extraction (d-SPE) cleanup.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions:
-
The precursor ion for this compound ([M+H]+) is m/z 183.1.
-
Product ions should be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the fragmentation patterns of similar organophosphate compounds, potential product ions could arise from the loss of the isopropylamino groups.
-
Data Presentation
The following tables summarize the expected quantitative data for a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally during method validation.
Table 1: Mass Spectrometric Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 183.1 | To be determined | To be determined | To be determined | To be determined |
Note: Specific product ions and collision energies must be optimized experimentally.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | S/N ≥ 3 | < 1 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1 - 5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Matrix Effect | 80 - 120% | Within acceptable range |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Neurotoxicity Pathway
Caption: this compound mechanism of neurotoxicity.
References
Application Notes and Protocols for Mipafox-Induced Neurodegeneration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to study Mipafox-induced neurodegeneration. Detailed protocols for both in vitro and in vivo models are presented, along with methods for assessing key markers of neurotoxicity and neuroinflammation.
Introduction
This compound is an organophosphorus (OP) compound known to induce a specific type of neurotoxicity termed Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][3] Unlike the acute cholinergic effects of many OPs that result from acetylcholinesterase (AChE) inhibition, OPIDN is characterized by a delayed onset of axonal degeneration in both the peripheral and central nervous systems.[2][3] The primary molecular target for this compound in inducing OPIDN is Neuropathy Target Esterase (NTE).[3][4][5] Inhibition and subsequent "aging" of NTE are critical initiating events in the pathogenic cascade.[4][6] Understanding the mechanisms of this compound-induced neurodegeneration is crucial for risk assessment of OP compounds and the development of potential neuroprotective therapies.
Mechanism of Action
This compound irreversibly inhibits NTE, a serine esterase found in neurons.[4][5] This inhibition is followed by a process called "aging," which involves the dealkylation of the phosphorylated enzyme.[4] The aged, inhibited NTE is thought to trigger a cascade of events leading to axonal degradation. Key downstream events include disruption of calcium homeostasis, activation of calcium-dependent proteases like calpains, and subsequent cytoskeletal breakdown.[6][7]
Experimental Models
In Vitro Models
Human neuroblastoma cell lines, such as SH-SY5Y, are valuable in vitro models for studying the direct neurotoxic effects of this compound and for screening potential neuroprotective compounds.[6][8] These cells express NTE and can replicate key aspects of this compound-induced neurotoxicity, including NTE inhibition, neurite retraction, and cytotoxicity.[6]
In Vivo Models
The adult hen is the most sensitive and widely used animal model for studying OPIDN.[9] Hens develop clinical and pathological signs of OPIDN that closely resemble the human condition. Following exposure to neuropathic OPs like this compound, hens exhibit a characteristic delayed onset of ataxia and paralysis.[9]
Key Experimental Assays
A variety of assays are essential for quantifying the extent of this compound-induced neurodegeneration:
-
NTE Activity Assay: Measures the specific inhibition of NTE activity, a key initiating event in OPIDN.[4][9]
-
Cell Viability and Cytotoxicity Assays: Assays such as MTT or LDH release assays are used to quantify this compound-induced cell death.[10]
-
Neurite Outgrowth Assessment: Morphological analysis of neurite length and complexity provides a functional measure of neuronal health.[6][11]
-
Intracellular Calcium Imaging: Fluorescent calcium indicators are used to measure disruptions in calcium homeostasis.[6]
-
Calpain Activity Assay: Measures the activation of calcium-dependent proteases involved in axonal degeneration.[6]
-
Neuroinflammation Assessment: Immunohistochemistry or ELISAs for markers like Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia are used to assess the inflammatory response.[12][13][14]
-
Apoptosis Assays: Methods like TUNEL staining or caspase activity assays can detect apoptotic cell death pathways.[10][11]
Data Presentation
The following tables summarize key quantitative data for designing and interpreting this compound-induced neurodegeneration studies.
Table 1: Recommended this compound Concentrations for In Vitro Studies using SH-SY5Y Cells
| Assay Type | This compound Concentration Range (µM) | Incubation Time | Expected Outcome |
| NTE Inhibition | 0.1 - 100 | 1 - 24 hours | Dose-dependent inhibition of NTE activity |
| Cell Viability (MTT) | 1 - 1000 | 24 - 72 hours | Dose-dependent decrease in cell viability |
| Neurite Outgrowth | 1 - 100 | 24 - 48 hours | Reduction in neurite length and complexity |
| Intracellular Calcium | 10 - 500 | Minutes to hours | Increase in intracellular calcium levels |
| Calpain Activation | 10 - 200 | 12 - 24 hours | Increased calpain activity |
Table 2: Dosing and Observation Parameters for In Vivo Studies in Adult Hens
| Parameter | Recommendation |
| Animal Model | Adult Hens (e.g., White Leghorn) |
| This compound Administration | Single oral dose |
| This compound Dose Range | 1.5 - 15 mg/kg (determine optimal dose in pilot studies) |
| Observation Period | 21 - 28 days |
| Clinical Scoring | Daily observation and scoring of ataxia |
| Neuropathology | Histological examination of spinal cord and peripheral nerves |
Experimental Protocols
Protocol 1: In Vitro this compound-Induced Neurotoxicity in SH-SY5Y Cells
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
- For differentiation, reduce serum concentration and add retinoic acid (e.g., 10 µM) for 5-7 days to induce a neuronal phenotype.
2. This compound Treatment:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Dilute this compound to final concentrations in culture medium.
- Replace the medium of differentiated SH-SY5Y cells with the this compound-containing medium.
- Include a vehicle control (medium with the same concentration of solvent).
3. Assessment of Neurotoxicity:
- NTE Activity Assay: After treatment, harvest cells, prepare cell lysates, and measure NTE activity using a specific substrate and inhibitor protocol.[9]
- Cell Viability (MTT Assay): Add MTT reagent to the cells, incubate, and then solubilize the formazan (B1609692) product. Measure absorbance to determine cell viability.
- Neurite Outgrowth Analysis: Capture images of the cells using a microscope. Use image analysis software to quantify neurite length and branching.
Protocol 2: In Vivo this compound-Induced Delayed Neuropathy in Hens
1. Animal Acclimatization and Housing:
- Acclimatize adult hens to individual cages for at least one week before the experiment.[9]
- Provide food and water ad libitum.
2. This compound Administration:
- Prepare the desired dose of this compound in a suitable vehicle (e.g., corn oil).
- Administer a single oral dose via gavage.[9]
- Include a vehicle control group.
3. Clinical Observation and Scoring:
- Observe the hens daily for signs of ataxia, weakness, and paralysis for at least 21 days.[9]
- Score the severity of ataxia using a standardized scale (e.g., 0 = normal, 8 = severe paralysis).
4. Neuropathological Analysis:
- At the end of the observation period, euthanize the hens.
- Perfuse and fix the tissues.
- Collect samples of the spinal cord and peripheral nerves for histological processing (e.g., H&E staining, silver staining) to assess axonal degeneration.
5. Neuroinflammation Assessment:
- Collect brain and spinal cord tissue for immunohistochemical analysis of GFAP and Iba1 expression.
- Alternatively, tissue homogenates can be used for ELISA-based quantification of inflammatory markers.
Visualizations
Caption: this compound-induced neurodegeneration signaling pathway.
Caption: Experimental workflow for this compound studies.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo inhibition by this compound of soluble and particulate forms of organophosphorus neuropathy target esterase (NTE) in hen sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study of the neuropathic potential of the organophosphorus compounds fenamiphos and profenofos: Comparison with this compound and paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organophosphorus-induced delayed neuropathy: a simple and efficient therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistent Behavior Deficits, Neuroinflammation, and Oxidative Stress in a Rat Model of Acute Organophosphate Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Persistent neuroinflammation and cognitive impairment in a rat model of acute diisopropylfluorophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Mipafox-Induced Neurotoxicity
Introduction
Mipafox is an organophosphorus compound known for its high toxicity as an irreversible inhibitor of acetylcholinesterase (AChE).[1] Exposure can lead to a severe cholinergic crisis and a delayed, debilitating neurological syndrome known as organophosphate-induced delayed neuropathy (OPIDN).[2][3][4] OPIDN is characterized by the distal degeneration of long myelinated axons in both the central and peripheral nervous systems.[2][3][5] Immunohistochemistry (IHC) is an invaluable technique for investigating the cellular and molecular mechanisms underlying this compound-induced neurotoxicity. By using specific antibodies to label proteins of interest within tissue sections, researchers can visualize and quantify changes in neuronal health, glial cell activation, and axonal integrity.
This document provides detailed protocols for the immunohistochemical analysis of key protein markers in this compound-treated, formalin-fixed, paraffin-embedded (FFPE) tissue samples, particularly from the central nervous system. The selected markers serve as indicators for neurodegeneration, neuroinflammation, and the direct enzymatic target of this compound.
Key IHC Markers for this compound Neurotoxicity Studies:
-
Acetylcholinesterase (AChE): As the primary target of this compound, detecting changes in AChE expression and localization is crucial.[1][6] IHC can reveal alterations in AChE levels in different brain regions or cell types.[7][8][9]
-
Neuronal Nuclei (NeuN): A marker for most mature neurons.[10] A decrease in NeuN immunoreactivity can indicate neuronal loss or damage resulting from this compound exposure.
-
Glial Fibrillary Acidic Protein (GFAP): The principal intermediate filament protein in astrocytes.[11][12] Upregulation of GFAP is a hallmark of astrogliosis, a reactive state of astrocytes in response to neuronal injury.[7][11]
-
Ionized calcium-binding adapter molecule 1 (Iba1): A protein specifically expressed in microglia, the resident immune cells of the brain.[13][14] Increased Iba1 expression is indicative of microglial activation and neuroinflammation.[13][14]
-
Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway. Its presence signifies cells undergoing programmed cell death, providing a direct measure of this compound-induced apoptosis.
Mechanism & Analysis Workflow
The following diagrams illustrate the mechanism of this compound-induced neurotoxicity and the general experimental workflow for its analysis using immunohistochemistry.
Caption: this compound inhibits AChE and NTE, leading to neurotoxicity assessed by IHC markers.
Caption: General workflow for immunohistochemical staining of paraffin-embedded tissues.
Quantitative Data Analysis
The analysis of IHC data should be quantitative to allow for statistical comparison between control and this compound-treated groups.[15] Common methods include scoring the intensity of the stain, counting the number of positive cells, or measuring the area of positive staining.[16][17] Digital image analysis software is recommended for unbiased and reproducible quantification.[17][18]
Table 1: Example Quantitative Analysis of IHC Markers in a this compound Neurotoxicity Study
| Marker | Quantification Method | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | P-value |
| NeuN | Number of positive cells/mm² | 250 ± 25 | 150 ± 30 | < 0.01 |
| GFAP | Percent positive area (%) | 5.5 ± 1.2 | 25.0 ± 4.5 | < 0.001 |
| Iba1 | Number of positive cells/mm² | 30 ± 8 | 110 ± 20 | < 0.001 |
| Cleaved Caspase-3 | Number of positive cells/mm² | 2 ± 1 | 45 ± 10 | < 0.001 |
| AChE | Optical Density (Arbitrary Units) | 1.2 ± 0.2 | 0.5 ± 0.1 | < 0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
The following protocols are generalized for formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required depending on the specific tissue, fixation method, and antibodies used.[19][20]
Protocol 1: Deparaffinization and Rehydration
This procedure prepares the FFPE tissue sections for subsequent staining steps.[21][22]
-
Immerse slides in Xylene: 2 changes, 10 minutes each.[21][22]
-
Immerse slides in 100% Ethanol: 2 changes, 10 minutes each.[21][22]
-
Rinse slides thoroughly with deionized water.[21]
-
Wash slides in Phosphate Buffered Saline (PBS) for 5 minutes.
Protocol 2: Antigen Retrieval
Fixation can mask antigenic epitopes, and antigen retrieval is often necessary to unmask them.[19][20][23] The choice between Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) depends on the specific antigen and antibody.
Option A: Heat-Induced Epitope Retrieval (HIER)
-
Place slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).[24]
-
Heat the solution in a microwave oven, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[24][25][26] Do not allow the buffer to boil, as this can damage the tissue.[25]
-
Allow the slides to cool down to room temperature in the buffer (approx. 20-30 minutes).[19][20]
-
Rinse the slides with PBS.
Option B: Proteolytic-Induced Epitope Retrieval (PIER)
-
Prepare a solution of 0.1% Trypsin in a calcium chloride solution (pH 7.8).[19][23]
-
Warm the solution to 37°C.
-
Incubate the slides in the pre-warmed trypsin solution for 10-30 minutes at 37°C.[19][23] The optimal time must be determined empirically.
-
Rinse the slides with PBS to stop the enzymatic reaction.
Protocol 3: Immunohistochemical Staining (Chromogenic - DAB)
This protocol uses a common indirect detection method with a horseradish peroxidase (HRP) enzyme and 3,3'-Diaminobenzidine (DAB) substrate, which produces a brown precipitate at the antigen site.[18][27]
-
Endogenous Peroxidase Block: Incubate sections in 0.3-3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 15-30 minutes at room temperature to quench endogenous peroxidase activity.[20][21][27][28]
-
Washing: Wash slides 3 times with PBS for 5 minutes each.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% Normal Goat Serum or 5% BSA in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature in a humidified chamber to prevent non-specific antibody binding.[13][14][21]
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary antibody diluted in the blocking solution. Incubate overnight at 4°C in a humidified chamber.[21][28] (See Table 2 for recommended dilutions).
-
Washing: Wash slides 3 times with PBS for 5 minutes each.[13]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.[13][14]
-
Washing: Wash slides 3 times with PBS for 10 minutes each.[13]
-
Detection Complex: Incubate sections with an Avidin-Biotin Complex (ABC) reagent conjugated to HRP for 30-60 minutes at room temperature, according to the manufacturer's instructions.[13]
-
Washing: Wash slides 3 times with PBS for 10 minutes each.[13]
-
Chromogen Development: Apply freshly prepared DAB substrate solution to the sections.[24] Monitor the color development under a microscope (typically 1-10 minutes).[21][22] Caution: DAB is a potential carcinogen; handle with appropriate personal protective equipment.[21][24]
-
Stop Reaction: Immerse slides in distilled water to stop the reaction.[29]
-
Counterstaining: Lightly counterstain the nuclei with Mayer's hematoxylin (B73222) for 30-60 seconds.
-
Bluing: "Blue" the hematoxylin by rinsing in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear in xylene before coverslipping with a permanent mounting medium.[22]
Table 2: Recommended Primary Antibodies and Retrieval Methods
| Target Antigen | Host Species | Recommended Dilution | Antigen Retrieval |
| AChE | Mouse / Rabbit | 1:500 - 1:1000 | HIER (Citrate Buffer, pH 6.0)[9] |
| NeuN | Mouse (clone A60) | 1:1000 | HIER (Boric Acid, pH 9.0 or Citrate, pH 6.0)[28] |
| GFAP | Rabbit / Mouse | 1:500 - 1:1000 | HIER (Citrate Buffer, pH 6.0)[30] |
| Iba1 | Rabbit | 1:1000 | HIER (Citrate Buffer, pH 6.0) or none[13][14] |
| Cleaved Caspase-3 | Rabbit | 1:200 - 1:500 | HIER (Citrate Buffer, pH 6.0) |
Note: Dilutions are starting points and should be optimized for each specific antibody lot and experimental condition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 5. Immunohistochemical study of phosphorylated neurofilaments during the evolution of organophosphorus ester-induced delayed neuropathy (OPIDN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Immunohistochemical analysis for acetylcholinesterase and choline acetyltransferase in mouse cerebral cortex after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry for acetylcholinesterase and butyrylcholinesterase in the dorsal motor nucleus of the vagus (DMNV) of formalin-fixed, paraffin-embedded tissue: comparison with reported literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. diagomics.com [diagomics.com]
- 11. Glial fibrillary acidic protein (GFAP) immunohistochemistry in human cortex: a quantitative study using different antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 14. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 15. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 10 Tips for Quantifying Immunohistochemistry Staining | Technology Networks [technologynetworks.com]
- 17. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 18. Quantitation of Immunohistochemistry by Image Analysis Technique | Basicmedical Key [basicmedicalkey.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 21. antibodysystem.com [antibodysystem.com]
- 22. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 25. tissuearray.com [tissuearray.com]
- 26. Antigen retrieval in formalin-fixed, paraffin-embedded tissues: an enhancement method for immunohistochemical staining based on microwave oven heating of tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. NeuN Immunohistochemistry Protocol [protocols.io]
- 29. youtube.com [youtube.com]
- 30. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Mipafox Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipafox is an organophosphorus compound known to be a potent inhibitor of Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[1][2] The inhibition of NTE by certain organophosphates is linked to organophosphorus compound-induced delayed neurotoxicity (OPIDN).[1] Understanding the effects of this compound on gene expression is crucial for elucidating the molecular mechanisms of its toxicity and for the development of potential therapeutic interventions. These application notes provide a summary of key findings and detailed protocols for studying gene expression in response to this compound exposure, with a focus on embryonic stem cells as a model system.
Key Findings on Gene Expression
Studies on D3 mouse embryonic stem cells have investigated the impact of this compound on the expression of specific biomarker genes involved in differentiation and neurodevelopment. The primary finding is that this compound, at concentrations that significantly inhibit NTE, does not produce significant alterations in the expression of the genes Vegfa, Bcl2, Amot, Nes, and Jun.[3] This suggests that the inhibition of NTE's esterase activity by this compound may not be the primary trigger for changes in the expression of these particular genes.[2]
In contrast, silencing the Pnpla6 gene, which encodes for NTE, results in significant changes in gene expression related to cell motion, migration, vesicle regulation, and cell adhesion.[4] This indicates that the NTE protein itself, possibly through its non-enzymatic functions, plays a more critical role in regulating these genetic pathways during embryonic development.[2]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the expression of key biomarker genes in D3 mouse embryonic stem cells as reported in the literature.
| Gene | Function | Effect of this compound Exposure |
| Vegfa | Vascular endothelial growth factor A; crucial for vasculogenesis and angiogenesis. | No significant change in expression.[3] |
| Bcl2 | B-cell lymphoma 2; an anti-apoptotic protein. | No significant change in expression.[3] |
| Amot | Angiomotin; involved in cell migration and angiogenesis. | No significant change in expression.[3] |
| Nes | Nestin; a marker for neural stem and progenitor cells. | No significant change in expression.[3] |
| Jun | Jun proto-oncogene; a transcription factor involved in various cellular processes. | No significant change in expression.[3] |
Experimental Protocols
Culture of D3 Mouse Embryonic Stem Cells
This protocol is for the maintenance of undifferentiated D3 mouse embryonic stem cells on a feeder layer of primary mouse embryonic fibroblasts (MEFs).
Materials:
-
D3 mouse embryonic stem cells (e.g., ATCC® CRL-1934™)
-
Irradiated or Mitomycin C-treated primary mouse embryonic fibroblasts (MEFs)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), ES cell qualified
-
L-glutamine
-
Penicillin-Streptomycin
-
Leukemia Inhibitory Factor (LIF)
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks/plates
Procedure:
-
Feeder Layer Preparation:
-
Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C.
-
Aspirate the gelatin solution and plate the MEFs at an appropriate density.
-
Allow the MEFs to attach and form a confluent monolayer overnight.
-
-
Thawing and Plating D3 ES Cells:
-
Rapidly thaw a frozen vial of D3 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed ES cell culture medium (DMEM, 15% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 1000 U/mL LIF).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh ES cell culture medium.
-
Plate the D3 cells onto the prepared MEF feeder layer.
-
-
Maintenance and Passaging:
-
Change the medium daily.
-
Passage the cells every 2-3 days or when colonies become large and start to differentiate.
-
To passage, wash the cells with PBS, and add Trypsin-EDTA to dissociate the colonies.
-
Neutralize the trypsin with ES cell culture medium and re-plate the cells onto freshly prepared MEF feeder layers.
-
This compound Exposure
Materials:
-
This compound solution (in a suitable solvent like DMSO)
-
D3 mouse embryonic stem cells in culture
-
ES cell culture medium
Procedure:
-
Culture D3 mouse embryonic stem cells as described above.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh ES cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the D3 cell cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (Vegfa, Bcl2, Amot, Nes, Jun) and a reference gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Extraction:
-
Following this compound exposure, wash the cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the reference gene.
-
Visualizations
Caption: Experimental workflow for analyzing gene expression in D3 cells after this compound exposure.
Caption: this compound inhibits NTE enzymatic activity but does not significantly alter key gene expression.
References
- 1. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of NTE protein and encoding gene in development and neurodevelopmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, paraoxon, chlorpyrifos and its metabolite chlorpyrifos-oxon on the expression of biomarker genes of differentiation in D3 mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Mipafox
Disclaimer: Mipafox (N,N′-Di(propan-2-yl)phosphorodiamidic fluoride) is a highly toxic organophosphate compound. All synthesis and handling must be performed by trained professionals in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE) and safety protocols in place. This guide is intended for informational purposes for researchers in controlled laboratory settings.
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis is a two-step process. First, phosphoryl chloride (POCl₃) is reacted with excess isopropylamine (B41738) to form the intermediate N,N'-diisopropylphosphorodiamidic chloride. This intermediate is then fluorinated using a fluoride (B91410) salt, such as potassium fluoride (KF) or ammonium (B1175870) fluoride (NH₄F), to yield this compound.[1]
Q2: What are the most common impurities in this compound synthesis?
A2: The primary impurities are hydrolysis products.[2] Both the phosphorodiamidic chloride intermediate and the final this compound product are sensitive to moisture. The main byproducts include N,N'-diisopropylphosphorodiamidic acid (from hydrolysis of this compound) and isopropylamide of orthophosphoric acid. Incomplete reactions can also leave unreacted starting materials or intermediates.
Q3: My overall yield is very low. What are the most likely causes?
A3: Low yields can stem from several issues:
-
Moisture Contamination: POCl₃ is highly reactive with water, and all reagents and solvents must be strictly anhydrous.[3][4]
-
Incorrect Stoichiometry: An insufficient excess of isopropylamine in the first step can lead to incomplete reaction and the formation of side products. A molar ratio of at least 3.5 to 1 (isopropylamine to POCl₃) is recommended.[1]
-
Inefficient Fluorination: The fluorinating agent (e.g., KF) may be of low reactivity due to low solubility in organic solvents or surface deactivation.[5]
-
Losses during Work-up/Purification: this compound has some water solubility (80 g/L), so extensive aqueous washes can lead to product loss.[6] Losses can also occur during solvent removal or chromatography.
Q4: How can I monitor the reaction progress and purity of the final product?
A4: Purity and reaction progress can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) is highly selective and sensitive for organophosphorus compounds.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used to analyze this compound and its impurities.[10][11]
-
Mass Spectrometry (MS): GC-MS provides structural confirmation of the product and byproducts.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Amidation) | Moisture in reagents or solvent. | Ensure all glassware is flame-dried. Use anhydrous solvents (e.g., chlorinated hydrocarbons, acetone) and freshly opened or distilled reagents.[1] |
| Incorrect stoichiometry of isopropylamine. | Use a significant excess of isopropylamine (at least 3.5 to 4 molar equivalents per equivalent of POCl₃) to drive the reaction to completion and neutralize the HCl byproduct.[1] | |
| Over-reaction or side reactions with POCl₃. | POCl₃ is highly reactive.[13] Add it dropwise to the cooled solution of isopropylamine in an inert solvent to control the exothermic reaction. | |
| Low Yield in Step 2 (Fluorination) | Inactive fluorinating agent (KF). | Use spray-dried or freshly ground KF to maximize surface area. Consider using a phase-transfer catalyst (e.g., a crown ether) to improve the solubility and reactivity of KF in aprotic solvents like acetonitrile.[14][15] |
| Hydrolysis of the chloride intermediate before fluorination. | Proceed to the fluorination step immediately after the formation of the N,N'-diisopropylphosphorodiamidic chloride without prolonged storage. | |
| Insufficient reaction time or temperature. | Fluorination with KF can be slow.[5] The reaction may require heating (e.g., refluxing in acetonitrile) for several hours. Monitor progress by TLC or GC. | |
| Product is an Oil or Fails to Crystallize | Presence of solvent or oily impurities. | Ensure all solvent is removed under reduced pressure. Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. |
| Product is impure (hydrolyzed). | The presence of hydrolyzed byproducts can lower the melting point and prevent crystallization. Purify via column chromatography before attempting recrystallization again. | |
| Multiple Spots on TLC/Peaks in GC after Purification | Incomplete separation during chromatography. | Optimize the column chromatography conditions. Adjust the solvent system polarity (e.g., hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/acetone (B3395972) gradients) to improve separation. Ensure the silica (B1680970) gel is properly activated.[16][17] |
| Product degradation on silica gel. | Some organophosphorus compounds can be sensitive to acidic silica gel. Consider using neutral alumina (B75360) for chromatography or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. | |
| Thermal decomposition in GC injector. | Use a lower injector temperature. Ensure the GC liner is clean and deactivated. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of phosphorodiamidic fluorides.[1]
Step 1: Synthesis of N,N'-Diisopropylphosphorodiamidic Chloride
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
In the flask, dissolve isopropylamine (4.0 eq.) in an inert anhydrous solvent (e.g., dichloromethane or acetone). Cool the solution to 0 °C in an ice bath.
-
Add phosphoryl chloride (1.0 eq.) to the dropping funnel.
-
Add the phosphoryl chloride dropwise to the stirred isopropylamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (isopropylamine hydrochloride) will be observed.
-
The resulting mixture containing the N,N'-diisopropylphosphorodiamidic chloride intermediate is used directly in the next step.
Step 2: Fluorination to this compound
-
To the reaction mixture from Step 1, add a strong aqueous solution of potassium fluoride (KF, ≥1.0 eq.) or ammonium fluoride (NH₄F, ≥1.0 eq.).[1]
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the chloride intermediate is consumed.
-
After cooling to room temperature, filter the mixture to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with a small amount of water, followed by a brine wash. Caution: Excessive water can lead to product loss due to hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound product.
Protocol 2: Purification of this compound
Method A: Recrystallization
-
Select a suitable solvent system. This compound is soluble in polar organic solvents and slightly soluble in petroleum ether.[7] Common solvent systems for organophosphorus compounds include hexane/acetone or hexane/ethyl acetate.[18]
-
Dissolve the crude this compound in a minimum amount of the hot solvent (or the more polar solvent of a pair).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Column Chromatography
-
Prepare a slurry of silica gel (activated by heating at 130 °C for 2-4 hours) in the chosen eluent (e.g., a low-polarity mixture of hexane and ethyl acetate).[16][19]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity this compound.
Protocol 3: Purity Analysis by GC-NPD
This protocol provides typical parameters for the analysis of organophosphorus pesticides.[6][7]
-
Instrument: Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow or pressure (e.g., 2.5 mL/min).
-
Injector: Splitless mode, 250 °C.
-
Oven Program: 60 °C for 1 min, ramp at 10 °C/min to 200 °C, then ramp at 5 °C/min to 250 °C, hold for 5 min.
-
Detector: NPD, 325 °C.
-
Sample Preparation: Dissolve a small amount of the purified this compound in acetone or ethyl acetate to a concentration of ~10-100 ng/mL.
Data Presentation
Table 1: Reactant and Product Physical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phosphoryl Chloride | POCl₃ | 153.33 | 1.25 | 105.8 |
| Isopropylamine | C₃H₉N | 59.11 | -95 | 32.4 |
| This compound | C₆H₁₆FN₂OP | 182.18 | 65 | 125 |
Table 2: Typical GC-NPD Analytical Parameters
| Parameter | Setting | Rationale |
| Column | 5% Phenyl Polysiloxane (e.g., HP-5ms) | Standard non-polar column suitable for a wide range of pesticides. |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 60 °C to 250 °C (Gradient) | Allows for separation of potential volatile impurities from the higher-boiling product. |
| Detector | Nitrogen-Phosphorus Detector (NPD) | Provides high selectivity and sensitivity for nitrogen and phosphorus-containing compounds like this compound. |
| Detector Temp. | 325 °C | Prevents condensation of analytes in the detector. |
Visualizations
Synthesis and Degradation Pathway
Caption: Reaction pathway for the synthesis of this compound and its primary degradation route.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low yield in this compound synthesis.
References
- 1. US2877096A - Purification and separation of phosphorus fluorides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Mipafox Instability in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Mipafox, maintaining its stability in aqueous solutions is critical for experimental accuracy and reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is an organophosphate compound that functions as an irreversible inhibitor of acetylcholinesterase (AChE) and other serine hydrolases.[1][2] It is a crystalline solid with a melting point of 65°C and a boiling point of 125°C.[2] Its solubility in water is 80 g/L.[2] The stability of this compound in aqueous solutions is a significant concern because it is susceptible to hydrolysis, a chemical process where water molecules break down the compound. This degradation can be accelerated by changes in pH and temperature, leading to a decrease in the active concentration of this compound and the formation of impurities, which can compromise experimental results.[1]
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: this compound is known to be unstable in both acidic and alkaline conditions, which catalyze its hydrolysis.[1] It exhibits its greatest stability in neutral or near-neutral pH. A reported half-life of 200 days has been observed at pH 6.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to control the temperature of this compound solutions during preparation, storage, and experiments.
-
Solvent Composition: While this compound is soluble in water, its stability is greater in anhydrous ester solvents.[1] The presence of co-solvents may influence its degradation rate.
-
Presence of Contaminants: The presence of acids, bases, or certain metal ions can catalyze the degradation of this compound.
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Due to its susceptibility to hydrolysis, it is highly recommended to prepare stock solutions in a dry, polar organic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a suitable choice as this compound is soluble in polar organic solvents.[1]
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous experimental medium.
-
Storage Conditions: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to moisture. The commercial product is hygroscopic, so protection from moisture is critical.[1]
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What could be the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. The primary reasons and solutions are:
-
Low Aqueous Solubility of this compound: Although this compound has a reported water solubility of 80 g/L, introducing a concentrated DMSO solution into an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous buffer.
-
Co-solvents: In some cases, the inclusion of a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final aqueous solution can help maintain solubility, but this should be tested for compatibility with your experimental system.
-
Q5: Are there any visible signs of this compound degradation in my aqueous solution?
Visual inspection can sometimes provide clues about the degradation of your this compound solution. Look for:
-
Cloudiness or Haziness: The appearance of turbidity in a previously clear solution can indicate the formation of insoluble degradation products.
-
Color Change: While this compound is a white crystalline solid, its degradation products may impart a color to the solution.
-
Precipitate Formation: The appearance of solid particles that were not present initially is a strong indicator of degradation or precipitation.
Any visual change in the solution should be a cause for concern, and the solution should be discarded and a fresh one prepared.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | This compound degradation in the aqueous working solution. | 1. Prepare fresh working solutions: Prepare your aqueous this compound solutions immediately before each experiment. 2. Control the pH: Ensure your buffer pH is as close to neutral (pH 6-7) as possible. 3. Maintain low temperature: Keep your solutions on ice whenever possible. 4. Verify stock solution integrity: If the problem persists, prepare a fresh DMSO stock solution from solid this compound. |
| Precipitation in the aqueous working solution over time. | Hydrolysis leading to the formation of less soluble degradation products. | 1. Reduce incubation time: Minimize the time your aqueous this compound solution is incubated. 2. Lower the concentration: Use the lowest effective concentration of this compound for your experiment. |
| Loss of this compound concentration confirmed by analytical methods. | Adsorption to plastic labware. | 1. Use low-binding plastics: Whenever possible, use polypropylene (B1209903) or other low-protein-binding plasticware. 2. Pre-coat tubes: For critical applications, consider pre-coating tubes with a solution of a non-interfering protein like bovine serum albumin (BSA) to block non-specific binding sites. 3. Use glass vials: For long-term storage of aqueous solutions (if unavoidable), consider using silanized glass vials to minimize adsorption. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 182.18 g/mol .
-
Mass (g) = 0.010 mol/L * Molar Mass ( g/mol ) * Volume (L)
-
-
Weighing: Carefully weigh the calculated amount of this compound into a microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube/vial.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, labeled microcentrifuge tubes or vials. Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Incubator or water bath
Procedure:
-
Preparation of working solution: Prepare a fresh aqueous solution of this compound at the desired concentration (e.g., 100 µM) by diluting the DMSO stock solution into the buffer.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubation: Place the remaining working solution in an incubator or water bath set to the desired temperature.
-
Time-point sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution for HPLC analysis.
-
HPLC analysis:
-
Mobile Phase: A typical mobile phase for organophosphate analysis is a gradient of acetonitrile and water. A starting point could be a gradient from 30% to 70% acetonitrile over 15 minutes.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Detection: Monitor the absorbance at a wavelength where this compound has a significant absorbance (a UV scan of a fresh solution would determine the optimal wavelength, but a starting point could be around 210-230 nm).
-
Quantification: Create a calibration curve with freshly prepared standards of this compound to quantify the concentration at each time point.
-
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the degradation rate and the half-life of this compound under the tested conditions.
Visualizations
Caption: General hydrolysis pathways of this compound under acidic and alkaline conditions.
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: A Guide to Using Mipafox in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mipafox in cell culture, with a specific focus on preventing and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in cell culture?
A1: The primary target of this compound is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum.[1][2] Inhibition and subsequent "aging" of NTE by certain organophosphorus compounds, including this compound, is the initiating event in organophosphate-induced delayed neuropathy (OPIDN).[3][4]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of acetylcholinesterase (AChE), another critical serine hydrolase involved in neurotransmission.[5] At higher concentrations or with prolonged exposure, this compound can also induce cytotoxicity, leading to reduced cell viability.[6][7]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits NTE without significantly affecting AChE or cell viability. Performing a dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider the use of control compounds. For instance, paraoxon (B1678428) can be used as a control for AChE inhibition without significant NTE inhibition.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in a dry solvent such as DMSO to prepare a concentrated stock solution.[8] Stock solutions should be stored at -20°C or -80°C in a desiccated environment to prevent degradation.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] Working solutions should be freshly prepared in cell culture media before each experiment.[7][8]
Q5: How stable is this compound in cell culture media?
A5: Organophosphorus compounds like this compound can be susceptible to hydrolysis in aqueous environments such as cell culture media.[5][8] The stability can be influenced by the pH and temperature of the media. It is recommended to assess the stability of this compound under your specific experimental conditions by incubating it in the media for the duration of your experiment and analyzing its concentration at different time points using methods like HPLC or LC-MS/MS.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death observed even at low this compound concentrations. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture media is non-toxic for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity.[8] |
| Mycoplasma contamination. | Test your cell cultures for mycoplasma contamination using a detection kit. If positive, discard the culture or treat with a specific anti-mycoplasma agent if the cell line is irreplaceable.[9] | |
| This compound instability leading to toxic byproducts. | Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your culture medium.[8] | |
| Inconsistent results between experiments. | Inconsistent this compound activity due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store desiccated at -20°C or -80°C.[8] |
| Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Contamination of cell culture. | Regularly inspect cultures for signs of bacterial, fungal, or yeast contamination (turbidity, color change). Implement strict aseptic techniques.[10] | |
| No or low NTE inhibition observed. | Degraded this compound solution. | Use a fresh aliquot of this compound stock solution or prepare a new stock. Confirm the activity of this compound using a cell-free assay if possible. |
| Incorrect assay procedure. | Carefully review and follow the protocol for the NTE activity assay. Ensure all reagents are properly prepared and stored. | |
| Low NTE expression in the cell line. | Confirm that your chosen cell line expresses a sufficient level of NTE. Consider using a different cell line with higher NTE expression if necessary. | |
| Significant AChE inhibition at concentrations intended to be specific for NTE. | This compound concentration is too high. | Perform a detailed dose-response curve to determine the IC50 values for both NTE and AChE in your specific cell line. Select a concentration that provides maximal NTE inhibition with minimal AChE inhibition.[11][12] |
| Cell line is particularly sensitive to AChE inhibition. | If separating NTE and AChE inhibition by concentration is not possible, acknowledge the dual inhibition in your experimental interpretation. Consider using genetic approaches (e.g., siRNA) to specifically target NTE as an alternative. |
Data Presentation
Table 1: Comparative Inhibitory Potency of this compound on Neuropathy Target Esterase (NTE) and Acetylcholinesterase (AChE) in Neuroblastoma Cell Lines.
| Cell Line | Enzyme | Apparent IC50 (µM) | Reference |
| Human SH-SY5Y | NTE | 22.1 | [11] |
| AChE | 104 | [11] | |
| Murine NB41A3 | NTE | 32.5 | [11] |
| AChE | 148 | [11] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Protocol 1: Neuropathy Target Esterase (NTE) Activity Assay in Cultured Cells
This protocol is adapted from the method described by Johnson (1977) and is commonly used for measuring NTE activity in cell lysates.[13]
Materials:
-
Cultured cells treated with this compound or vehicle control
-
TE Buffer (50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0)
-
Paraoxon solution (40 µM in TE Buffer)
-
This compound solution (50 µM in TE Buffer)
-
Phenyl valerate (B167501) (PV) substrate solution
-
4-aminoantipyrine (B1666024) solution
-
Potassium ferricyanide (B76249) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in TE buffer.
-
Homogenize the cell suspension by passing it through a 25-gauge needle approximately 20 times.
-
Centrifuge the homogenate at 100 x g for 2 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant containing the cell lysate.
-
-
Differential Inhibition:
-
Prepare three sets of reactions for each sample in a 96-well plate:
-
Total Esterase Activity: Cell lysate + TE buffer
-
Paraoxon-Resistant Esterase Activity: Cell lysate + 40 µM paraoxon
-
Paraoxon and this compound-Resistant Esterase Activity: Cell lysate + 40 µM paraoxon + 50 µM this compound
-
-
Incubate the plate at 37°C for 20 minutes.
-
-
Substrate Hydrolysis:
-
Add the phenyl valerate substrate solution to all wells to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Colorimetric Detection:
-
Stop the reaction by adding the 4-aminoantipyrine solution, followed by the potassium ferricyanide solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of NTE Activity:
-
NTE activity is calculated as the difference between the paraoxon-resistant activity and the paraoxon and this compound-resistant activity.
-
Protocol 2: Acetylcholinesterase (AChE) Activity Assay in Cultured Cells (Ellman's Method)
This protocol is a widely used colorimetric method for measuring AChE activity.
Materials:
-
Cultured cells treated with this compound or vehicle control
-
Cell Lysis Buffer
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time. Include a vehicle control.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to release intracellular AChE.
-
-
Assay Reaction:
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: MTT Cell Viability Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured cells treated with this compound or vehicle control in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of this compound action, highlighting on-target and off-target effects.
Caption: A typical experimental workflow for assessing this compound effects in cell culture.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. Neuropathy target esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathy target esterase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Acetylcholinesterase and neuropathy target esterase inhibitions in neuroblastoma cells to distinguish organophosphorus compounds causing acute and delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of over‐expression of neuropathy target esterase on mammalian cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Mipafox
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mipafox. The information is designed to address the common issue of variability in animal responses during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N,N′-Di(propan-2-yl)phosphorodiamidic fluoride) is a highly toxic organophosphate (OP) compound developed as an insecticide.[1] Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[1] This leads to an accumulation of acetylcholine at nerve synapses, causing acute cholinergic effects. Additionally, this compound is known to inhibit another critical enzyme in the nervous system called Neuropathy Target Esterase (NTE).[2][3]
Q2: What is Organophosphate-Induced Delayed Neuropathy (OPIDN) and how does this compound cause it?
A2: Organophosphate-Induced Delayed Neuropathy (OPIDN) is a rare neurological syndrome characterized by the distal degeneration of long axons in both the central and peripheral nervous systems.[4][5] Symptoms, such as cramping muscle pain, numbness, and progressive weakness, typically appear 1 to 4 weeks after exposure to a neuropathic OP compound.[4] this compound is one of the organophosphates known to cause OPIDN.[4][6][7] The mechanism involves the inhibition and subsequent "aging" of NTE.[2][5] When NTE inhibition exceeds a threshold of approximately 70%, it initiates a cascade of events leading to axonal degeneration.[5]
Q3: What are the acute toxic effects of this compound exposure?
A3: Acute exposure to this compound can cause typical signs of organophosphate poisoning due to AChE inhibition. These are often referred to as cholinergic symptoms and can include excessive salivation, diarrhea, vomiting, muscle fasciculations, and in severe cases, respiratory distress and paralysis.[6][8] These effects occur within hours of exposure.[6] The delayed neuropathy (OPIDN) is a distinct, later-onset toxicity.[6]
Troubleshooting Guide: Addressing Response Variability
Variability in animal responses is a significant challenge in this compound research. Below are common issues and troubleshooting steps.
Q4: We observed high variability in the onset and severity of OPIDN between animals in the same treatment group. What are the potential causes?
A4: This is a common issue stemming from several biological and experimental factors.
-
Biological Factors:
-
Genetic Variation: Individual differences in an animal's genetic makeup can significantly alter its susceptibility to toxicants.[9][10] Polymorphisms in genes encoding for metabolic enzymes (like Cytochrome P450s or Glutathione S-transferases) or DNA repair mechanisms can affect how this compound is processed and the extent of cellular damage.[9][10] Even within the same inbred strain, subtle genetic drift can occur.
-
Age: Younger animals may be less susceptible to OPIDN compared to adults.[11] This could be due to differences in metabolic capacity or the ability of the nervous system to compensate for or repair damage.[11]
-
Health Status: Underlying health issues, stress, or nutritional deficiencies can compromise an animal's ability to withstand toxic insults, leading to more severe or varied outcomes.[12]
-
-
Experimental Factors:
-
Dosing Accuracy: Ensure precise and consistent administration of this compound. Small errors in dose calculation or delivery, especially with a highly toxic compound, can lead to large differences in effect.
-
Vehicle and Formulation: The vehicle used to dissolve this compound and its final formulation must be consistent. Ensure the compound is fully solubilized and stable in the chosen vehicle. Non-pharmaceutical grade compounds can introduce impurities that affect the outcome.[13]
-
Environmental Conditions: Factors like housing temperature, humidity, and light cycles can influence animal metabolism and stress levels, potentially affecting their response to the compound.[12]
-
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose sources of experimental variability.
Q5: Why are different animal species used for this compound studies, and how does this contribute to variability?
A5: Species selection is critical and is a major source of variation. Hens are a classic and sensitive model for OPIDN studies because their NTE response is well-characterized.[2] Rodents like mice and rats are often less sensitive to the delayed neurotoxic effects of some OPs.[3]
-
Metabolic Differences: Species differ significantly in their metabolic pathways for xenobiotics.[12] A dose that is neurotoxic in one species may be metabolized and cleared too rapidly in another to have an effect.
-
Target Enzyme Sensitivity: The sensitivity of AChE and NTE to inhibition by this compound can vary between species.
-
Anatomical and Physiological Differences: The length of axons and the intrinsic repair mechanisms of the nervous system can differ, influencing the development and presentation of neuropathy.
When comparing data across studies, it is crucial to consider the species used. Extrapolating toxicity data from one species to another should be done with extreme caution.[14]
Q6: We did not observe the expected level of NTE inhibition at our target dose. What could be the issue?
A6: If NTE inhibition is lower than expected, consider the following:
-
Compound Integrity: this compound can degrade over time or with improper storage. Verify the purity and integrity of your compound stock.
-
Dosing and Bioavailability: Was the compound administered correctly? The route of administration (e.g., subcutaneous, oral) significantly impacts absorption and bioavailability.[12] If administered orally, the presence of food in the stomach can alter absorption.[12]
-
Timing of Measurement: this compound is rapidly metabolized.[2] The timing of tissue collection for NTE assay relative to the time of dosing is critical. Ensure you are measuring at the point of maximum expected inhibition.
-
Assay Protocol: Review your NTE assay protocol. The standard assay measures phenyl valerate (B167501) esterase (PVE) activity that is resistant to paraoxon (B1678428) but sensitive to this compound.[11] Errors in buffer pH, incubation times, or reagent concentrations can lead to inaccurate results.
Data Presentation: this compound Enzyme Inhibition
The following table summarizes in vivo enzyme inhibition data from a study in mice, demonstrating this compound's effect on multiple esterases.
| Tissue | Enzyme | Dose (s.c.) | % Inhibition | Reference |
| Brain | Acetylcholinesterase (AChE) | 110 µmol/kg | 58% | [3] |
| Brain | Neuropathy Target Esterase (NTE) | 110 µmol/kg | 64% | [3] |
| Brain | Phenylvalerate Hydrolases | 110 µmol/kg | 65% | [3] |
| Diaphragm | Acetylcholinesterase (AChE) | 110 µmol/kg | 66% | [3] |
| Diaphragm | Phenylvalerate Hydrolases | 110 µmol/kg | 80% | [3] |
Experimental Protocols
Protocol 1: Standard NTE Activity Assay
This protocol is based on the method of assaying NTE by measuring the hydrolysis of phenyl valerate in brain tissue.
-
Tissue Preparation: Homogenize brain tissue from control and this compound-treated animals in a suitable buffer (e.g., Tris-HCl with EDTA).
-
Differential Inhibition: Aliquot the homogenate into three sets of tubes.
-
Set A (Total PVE): Add buffer only.
-
Set B (Paraoxon-resistant): Add paraoxon to inhibit non-NTE esterases.
-
Set C (this compound-inhibited): Add both paraoxon and a high concentration of this compound to inhibit all NTE activity.
-
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 20 minutes) to allow for enzyme inhibition.
-
Substrate Addition: Add the substrate, phenyl valerate, to all tubes to start the hydrolytic reaction.
-
Reaction Termination: After a second incubation period, stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS) containing a colorimetric reagent (e.g., 4-aminoantipyrine).
-
Color Development: Add potassium ferricyanide (B76249) to develop the color.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 510 nm).
-
Calculation:
-
NTE Activity = (Absorbance of Set B) - (Absorbance of Set C).
-
% Inhibition = [1 - (NTE Activity of Treated Sample / NTE Activity of Control Sample)] x 100.
-
This compound Mechanism of Action and Downstream Effects
Caption: Dual inhibitory action of this compound on AChE and NTE leads to distinct toxic outcomes.
Key Factors Influencing this compound Response Variability
Caption: Interplay of biological and experimental factors creates response variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative studies of two organophosphorus compounds in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphate induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Paralysis Following Poisoning by a New Organic Phosphorus Insecticide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic polymorphisms as determinants of pesticide toxicity: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic variability in susceptibility and response to toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promotion of organophosphate induced delayed polyneuropathy by certain esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors Affecting the Activity of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 13. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. Distribution of toxicity values across different species and modes of action of pesticides from PESTIMEP and PPDB databases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Mipafox Administration Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Mipafox administration techniques to minimize animal stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a highly toxic organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[1][2][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in cholinergic toxicity.[4] The inhibition of NTE is associated with organophosphate-induced delayed neuropathy (OPIDN), which can lead to paralysis.[1][2][3]
Q2: What are the common signs of stress and toxicity in rodents administered with this compound?
A2: Due to its mechanism of action, this compound administration can induce a range of adverse effects. Researchers should be vigilant for signs of both acute cholinergic toxicity and delayed neuropathy. Common signs of stress and toxicity include:
-
Cholinergic Signs (Acute): Salivation, lacrimation, urination, defecation (SLUD), tremors, convulsions, and respiratory distress.
-
Delayed Neuropathy Signs (OPIDN): Weakness in the hind limbs, ataxia (uncoordinated movement), and progressive paralysis.[2]
-
General Signs of Stress: Changes in posture and gait, piloerection (hair standing on end), excessive grooming or lack of grooming, vocalizations, reduced food and water intake, weight loss, and changes in normal behaviors such as exploration.[5][6]
Q3: What are the most common routes of administration for this compound in research and what are the associated stressors?
A3: Common administration routes in rodent studies include oral gavage and subcutaneous injection. Each method has potential stressors:
-
Oral Gavage: This technique can cause significant stress due to handling, restraint, and the insertion of the gavage tube.[7][8][9][10] Improper technique can lead to esophageal or gastric injury, as well as aspiration of the compound into the lungs.[8][9][10]
-
Subcutaneous Injection: While generally considered less stressful than oral gavage, subcutaneous injections still involve handling and needle pricks, which can cause pain and distress.[11][12][13] The formulation of this compound may also cause local irritation at the injection site.
Troubleshooting Guide: Minimizing Stress During this compound Administration
This guide addresses specific issues that may arise during this compound administration and provides refined techniques to mitigate animal stress.
| Issue | Potential Cause | Refined Technique/Solution | Relevant Citations |
| Animal exhibits significant distress (vocalization, struggling) during restraint for oral gavage. | Improper restraint technique, lack of habituation. | Habituation: Handle animals for several days prior to the experiment to acclimate them to the procedure. Refined Restraint: Use a firm but gentle scruffing technique, ensuring the animal's airway is not obstructed. For mice, ensure the forelegs are extended to prevent them from pushing the gavage tube away. Consider using a two-handed technique for better control. | [8][9] |
| Regurgitation or signs of aspiration (e.g., fluid from the nose) after oral gavage. | Incorrect placement of the gavage needle in the trachea, excessive volume, or rapid administration. | Verify Tube Placement: Ensure the gavage tube is measured to the correct length (from the mouth to the last rib) and passes smoothly down the esophagus without resistance. Control Volume and Speed: Administer the solution slowly and steadily. The maximum recommended volume is typically 10 mL/kg, but smaller volumes are preferable. If repeated dosing is necessary, it must be justified in the protocol. | [8][9][10] |
| Local inflammation or skin reaction at the subcutaneous injection site. | Irritating vehicle/formulation, repeated injections at the same site. | Vehicle Selection: Use a non-irritating, pH-neutral vehicle for this compound dilution. Site Rotation: If repeated injections are necessary, rotate the injection sites (e.g., different quadrants of the flank). Temperature: Administering solutions at room temperature can reduce discomfort. | [13] |
| Visible signs of pain (flinching, vocalization) during subcutaneous injection. | Needle gauge too large, dull needle. | Use Appropriate Needle Size: Use the smallest gauge needle appropriate for the substance viscosity. Single-Use Needles: Always use a new, sterile needle for each animal to ensure sharpness and minimize pain. | [13] |
| General anxiety and altered behavior in the experimental room. | Environmental stressors. | Minimize Environmental Stress: Be aware that factors such as the gender of the researcher can influence stress levels in rodents; male researchers have been shown to induce a greater stress response. Maintain a calm and quiet environment. | [14][15] |
Experimental Protocols: Refined Administration Techniques
Protocol 1: Refined Oral Gavage Technique
-
Habituation: For 3-5 days prior to the experiment, handle the animals daily to acclimate them to the researcher and the procedure.
-
Preparation:
-
Select the appropriate size and type of gavage needle (flexible-tipped needles are often preferred to reduce injury risk).[9]
-
Measure the needle from the corner of the animal's mouth to the xiphoid process (the bottom of the rib cage) and mark the tube to prevent over-insertion.[16]
-
Ensure the this compound solution is at room temperature.
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]
-
The tube should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the tube.[16]
-
Administer the solution slowly and steadily.
-
-
Post-Administration:
-
Gently remove the gavage tube.
-
Return the animal to its home cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.[10]
-
Protocol 2: Refined Subcutaneous Injection Technique
-
Preparation:
-
Restraint:
-
Administration:
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution smoothly.
-
-
Post-Administration:
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its home cage and monitor for any adverse reactions at the injection site.
-
Mandatory Visualizations
Caption: Mechanism of this compound toxicity.
Caption: Workflow for refined this compound administration.
References
- 1. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative studies of two organophosphorus compounds in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How do you study stress in mice? :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eara.eu [eara.eu]
- 8. instechlabs.com [instechlabs.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. jordbruksverket.se [jordbruksverket.se]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. healthday.com [healthday.com]
- 15. Men's Scent Stresses Out Lab Mice, Study Reports | TIME [time.com]
- 16. research.unc.edu [research.unc.edu]
Technical Support Center: Overcoming Mipafox Resistance in Insect Acetylcholinesterase Studies
Welcome to the technical support center for researchers studying acetylcholinesterase (AChE) inhibition by Mipafox and navigating the challenges of insecticide resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly toxic organophosphate (OP) insecticide that functions as an irreversible inhibitor of acetylcholinesterase (AChE).[1] Its primary mechanism involves the phosphorylation of a critical serine residue within the active site of AChE. This covalent modification blocks the enzyme's ability to hydrolyze the neurotransmitter acetylcholine (B1216132), leading to an accumulation of acetylcholine in the synaptic cleft, continuous nerve stimulation, and ultimately, the death of the insect.[2]
A key feature of this compound and other organophosphates is the subsequent "aging" of the phosphorylated enzyme. This process involves a chemical rearrangement of the attached phosphate (B84403) group, often through the loss of alkyl groups, which renders the enzyme-inhibitor complex resistant to reactivation by standard oxime reactivators.[1]
Q2: What are the known mechanisms of resistance to organophosphates like this compound in insects?
Resistance to organophosphate insecticides in insect populations is a well-documented phenomenon. The primary mechanism is the modification of the target site, the acetylcholinesterase enzyme itself. This typically occurs through point mutations in the ace gene, which encodes for AChE. These mutations result in an altered enzyme structure that is less sensitive to inhibition by organophosphates.[2][3]
Commonly observed resistance-conferring mutations are located within or near the active site gorge of the AChE enzyme. These substitutions can sterically hinder the binding of the bulky organophosphate inhibitor or alter the catalytic environment, reducing the rate of phosphorylation.
Another significant, though less direct, mechanism is metabolic resistance, where insects exhibit increased activity of detoxification enzymes such as esterases and cytochrome P450s. These enzymes can hydrolyze or sequester the insecticide before it reaches its target site.[2]
Q3: Is there evidence of cross-resistance between this compound and other organophosphates?
Yes, cross-resistance is a common occurrence with target-site mediated insecticide resistance.[2][4] Insect populations that have developed resistance to one organophosphate through mutations in their AChE are often resistant to other organophosphates as well, even if they have not been directly exposed to them. This is because the structural changes in the AChE active site that confer resistance to one OP are often effective against others in the same chemical class. Therefore, it is highly probable that insect strains exhibiting resistance to commonly used organophosphates like malathion (B1675926) or chlorpyrifos (B1668852) will also show some level of resistance to this compound.
Troubleshooting Guides
Problem 1: High variability in AChE activity measurements between replicates.
-
Possible Cause 1: Incomplete homogenization of insect tissue.
-
Solution: Ensure thorough homogenization of the insect tissue (e.g., heads, whole bodies) to completely release the AChE. The use of a suitable buffer containing a non-ionic detergent like Triton X-100 can aid in solubilizing membrane-bound AChE.[5]
-
-
Possible Cause 2: Inconsistent sample handling and temperature.
-
Solution: Keep all samples and reagents on ice throughout the preparation process to prevent enzyme degradation. Ensure consistent timing for each step of the assay.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes of enzyme extract or inhibitor solutions.
-
Problem 2: No or very low AChE inhibition observed in a known resistant insect strain when using this compound.
-
Possible Cause 1: High level of resistance.
-
Solution: The concentration of this compound may be too low to inhibit the resistant AChE. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for the resistant strain. This may be significantly higher than for a susceptible strain.
-
-
Possible Cause 2: Rapid degradation of this compound.
-
Solution: While this compound is generally stable in solution for the duration of an assay, ensure that stock solutions are fresh and have been stored correctly.
-
-
Possible Cause 3: Issues with the Ellman's assay.
-
Solution: A common issue in the Ellman's assay is the reaction of the test compound with the DTNB reagent, leading to a false-positive or false-negative result.[6] To troubleshoot this, run a control containing your compound and DTNB without the enzyme extract. If a color change is observed, your compound is interfering with the assay.[6]
-
Problem 3: Unexpectedly high background absorbance in the Ellman's assay.
-
Possible Cause 1: Contaminated reagents.
-
Solution: Use high-purity water and reagents to prepare all buffers and solutions.[7]
-
-
Possible Cause 2: Reaction of DTNB with other free thiols in the sample.
-
Solution: Prepare a blank for each sample that includes the sample and buffer but not the acetylthiocholine (B1193921) substrate. Subtract the absorbance of this blank from your sample reading.
-
-
Possible Cause 3: Turbidity of the sample.
-
Solution: Centrifuge the insect homogenate at a high speed to pellet any insoluble material before using the supernatant for the assay.[7]
-
Quantitative Data
While specific quantitative data for this compound inhibition of resistant insect acetylcholinesterase is limited in the available literature, the following tables provide relevant kinetic data for this compound against non-insect AChE and representative resistance ratios for other organophosphates in insects. This data can serve as a valuable reference for experimental design.
Table 1: Kinetic Constants for this compound Inhibition of Acetylcholinesterase
| Enzyme Source | k_i (M⁻¹ min⁻¹) | K_d (M) | k₂ (min⁻¹) | Reference |
| Hen Brain Microsomal NTE | 4.8 x 10⁴ | 6.72 x 10⁻⁵ | 3.23 | [8] |
| Hen Brain Microsomal AChE | 4.29 x 10⁻³ | - | - | [9] |
NTE: Neuropathy Target Esterase, another target of some organophosphates.
Table 2: Examples of Organophosphate Resistance Ratios in Houseflies (Musca domestica)
| Insecticide | Population | Resistance Ratio (RR) | Reference |
| Diazinon | MOS | 309.78 | [3] |
| Diazinon | RAM | 62.47 | [3] |
| Fenitrothion | WES | 261.24 | [3] |
| Fenitrothion | RAM | 53.08 | [3] |
Resistance Ratio (RR) is calculated as the LD50 of the resistant population divided by the LD50 of the susceptible population.
Experimental Protocols
Protocol 1: Extraction of Acetylcholinesterase from Insect Heads
This protocol is adapted from methods used for houseflies and other insects.
Materials:
-
Insect heads (fresh or frozen at -80°C)
-
Homogenization buffer: 0.1 M sodium phosphate buffer (pH 7.5) containing 1% (v/v) Triton X-100 and 1 mM EDTA
-
Microcentrifuge tubes
-
Motorized pestle or sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Place a pre-weighed amount of insect heads (e.g., 10-20 heads) in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly using a motorized pestle or by sonication on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized AChE, and keep it on ice. This is your enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay) for later normalization of enzyme activity.
Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the production of thiocholine.
Materials:
-
Enzyme extract (from Protocol 1)
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
10 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh)
-
This compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of enzyme extract (diluted in buffer if necessary)
-
10 µL of this compound solution at various concentrations (or solvent for control)
-
-
Pre-incubation: Mix gently and pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Add DTNB: Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction: Start the enzymatic reaction by adding 10 µL of 10 mM ATCI to each well.
-
Measure absorbance: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of change in absorbance is proportional to the AChE activity.
-
Calculate Inhibition: Compare the rate of reaction in the presence of this compound to the control (solvent only) to determine the percent inhibition.
Visualizations
Caption: Mechanism of this compound inhibition of acetylcholinesterase.
Caption: Target-site resistance to this compound in insects.
Caption: Workflow for assessing this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ANTICHOLINESTERASE INSECTICIDE RETROSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. easletters.com [easletters.com]
- 5. Studies of the acetylcholinesterase from houseflies (Musca domestica L.) resistant and susceptible to organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Relative inhibitory potencies of chlorpyrifos oxon, chlorpyrifos methyl oxon, and this compound for acetylcholinesterase versus neuropathy target esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Mipafox Safe Handling and Disposal: A Technical Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Mipafox. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (N,N'-Diisopropylphosphorodiamidic fluoride) is a highly toxic organophosphate compound. It is a potent and irreversible inhibitor of two critical enzymes: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE).[1][2] Its primary hazards are acute cholinergic toxicity due to AChE inhibition and the potential for organophosphorus-induced delayed neurotoxicity (OPIDN), a severe neurological syndrome characterized by paralysis, which is linked to NTE inhibition.[2] It is classified as highly toxic and causes damage to organs, primarily the central and peripheral nervous systems.[2]
Q2: What are the main routes of exposure and immediate symptoms to watch for?
The main routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. Symptoms of acute exposure are characteristic of a cholinergic crisis and can include headache, dizziness, blurred vision, miosis (pinpoint pupils), excessive salivation and sweating, nausea, vomiting, muscle twitching, and in severe cases, respiratory distress, convulsions, and death.[3][4]
Q3: Is this compound-induced enzyme inhibition reversible?
The inhibition of both AChE and NTE by this compound is considered irreversible due to a process called "aging," where the phosphorylated enzyme complex becomes resistant to reactivation.[1] Studies have shown that this compound-inhibited AChE is refractory to standard reactivators like pralidoxime (B1201516) (2-PAM).[2][5]
Q4: What are the recommended storage conditions for this compound?
This compound is a crystalline solid.[6] It should be stored in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated, and secure location, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[7] It is reported to be stable alone or in anhydrous ester solvents.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Species/Conditions | Reference |
| Chemical Formula | C₆H₁₆FN₂OP | - | [2] |
| Molar Mass | 182.18 g/mol | - | [2] |
| Physical Form | Odorless crystals | Standard state | [6] |
| Melting Point | 65 °C | - | [2] |
| Boiling Point | 125 °C | - | [2] |
| Water Solubility | 80 g/L (80,000 mg/L) | 25 °C | [2] |
| Oral LD₅₀ | 100 mg/kg | Rabbit | [1] |
| Intraperitoneal LD₅₀ | 14 mg/kg | Mouse | [1] |
| Probable Human Oral Lethal Dose | 50-500 mg/kg | Human (estimate) | [1] |
| NTE Inhibition (kᵢ) | 4.0 - 4.8 x 10⁴ M⁻¹ min⁻¹ | Hen brain microsomes | |
| NTE Inhibition (K𝘥) | 6.72 x 10⁻⁵ M | Hen brain microsomes |
Experimental Protocols and Troubleshooting Guides
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in an appropriate solvent (e.g., DMSO or ethanol).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see Q&A on PPE)
-
Microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated pipettes
Procedure:
-
Pre-Experiment Setup: Don all required PPE. Ensure the chemical fume hood is certified and functioning correctly. Prepare all materials within the fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound (e.g., 1.822 mg for 1 mL of a 10 mM solution) directly into the container. Handle with extreme care to avoid generating dust.
-
Solubilization: Add the calculated volume of anhydrous solvent (e.g., 1 mL of DMSO) to the container with the this compound.
-
Mixing: Cap the container securely. Vortex or gently agitate until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, preparation date, and appropriate hazard symbols. Store in a secure, designated location as per storage guidelines.
Protocol 2: Inactivation and Disposal of this compound-Contaminated Waste
This protocol outlines a method for the chemical degradation of this compound in aqueous solutions and for decontaminating labware. This procedure must be performed in a chemical fume hood.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
Designated hazardous waste container
-
pH indicator strips
-
Stir plate and stir bar
Procedure for Aqueous Waste:
-
Collect all aqueous waste containing this compound in a dedicated, compatible, and clearly labeled waste container.
-
Working in a chemical fume hood, slowly add 1 M NaOH solution to the waste while stirring. The goal is to raise the pH to >12 to promote alkaline hydrolysis.[6]
-
Monitor the pH using indicator strips.
-
Allow the basic solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation.
-
After the reaction period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl).
-
Dispose of the final neutralized solution in accordance with your institution's hazardous waste procedures.
Procedure for Contaminated Glassware/Equipment:
-
Rinse the contaminated item with a suitable organic solvent (e.g., ethanol) to remove residual this compound. Collect this solvent rinse as hazardous waste.
-
Immerse the rinsed items in a bath of 1 M NaOH solution for at least 24 hours.
-
Thoroughly rinse the items with water.
-
The items can then be washed using standard laboratory procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell-based assays | 1. This compound degradation: this compound may be hydrolyzed in aqueous cell culture media over time. 2. Solvent effects: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. 3. Cell line variability: Different cell lines may have varying sensitivities. | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment. Minimize the time between dilution and application to cells. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and run a solvent-only control. 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Low or no inhibition of Neuropathy Target Esterase (NTE) | 1. Incorrect inhibitor concentration: Calculation or dilution error. 2. Degraded this compound stock solution. 3. Assay conditions: Incorrect pH or temperature. 4. Tissue preparation: Low NTE activity in the starting material. | 1. Double-check all calculations and ensure pipettes are calibrated. 2. Prepare a fresh stock solution. 3. Verify the pH and temperature of all buffers and incubation steps as per the established NTE assay protocol.[8][9] 4. Ensure tissue homogenization and preparation are performed correctly to preserve enzyme activity. |
| Signs of acute toxicity in animal models at expected non-lethal doses | 1. Dosing error: Incorrect calculation of dose or volume. 2. Route of administration: Some routes (e.g., intravenous) may be more toxic than others (e.g., subcutaneous). 3. Animal strain sensitivity. | 1. Re-verify all dosing calculations and ensure accurate administration. 2. Confirm the appropriate, validated route of administration for your experimental model. 3. Conduct a preliminary dose-finding study with a small number of animals to establish the MTD (Maximum Tolerated Dose) for your specific strain. |
| Precipitate forms when diluting stock solution into aqueous buffer | 1. Low solubility: The concentration of this compound exceeds its solubility limit in the final aqueous buffer. 2. Solvent shock: The rapid change from organic solvent to aqueous buffer causes the compound to crash out of solution. | 1. Lower the final concentration of this compound. 2. Try adding the stock solution to the buffer dropwise while vortexing or stirring vigorously to improve mixing. Consider using a small percentage of a co-solvent if compatible with your experiment. |
Mandatory Visualizations
References
- 1. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mipafox-Induced Cytotoxicity in Non-Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Mipafox-induced cytotoxicity in non-neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-neuronal cells?
A1: this compound is an organophosphate compound that primarily exerts its toxic effects by irreversibly inhibiting two key enzymes: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE).[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can be toxic to cells. The inhibition of NTE is associated with delayed neuropathy.[1] This initial enzymatic inhibition triggers downstream cellular events that contribute to cytotoxicity.
Q2: My cell viability results are inconsistent when using a colorimetric assay like MTT with this compound. What could be the cause?
A2: Inconsistencies in colorimetric assays can arise from several factors. High background can occur if this compound or any solubilizing agent interacts with the assay reagent. It's also possible that at high concentrations, this compound itself precipitates in the culture medium, scattering light and leading to artificially high absorbance readings. Visually inspect your wells under a microscope for any signs of precipitation.
Q3: Are there alternative assays to MTT for measuring this compound-induced cytotoxicity?
A3: Yes, if you suspect interference with colorimetric assays, consider using alternative methods that measure different cellular parameters. ATP-based luminescence assays (e.g., CellTiter-Glo®) are less susceptible to color interference and measure the metabolic activity of viable cells. Lactate dehydrogenase (LDH) release assays are another option; they measure membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.
Q4: What are some potential strategies to mitigate this compound-induced cytotoxicity in my in vitro experiments?
A4: Based on the known mechanisms of this compound toxicity, several strategies can be explored. Co-treatment with antioxidants like N-acetylcysteine (NAC) can help combat oxidative stress, a common downstream effect of organophosphate toxicity.[2][3][4][5][6] Additionally, since this compound can induce an increase in intracellular calcium levels, using calcium channel blockers such as nimodipine (B1678889) (L-type) and amiloride (B1667095) (T-type) may offer protection.[7]
Q5: What are the signs of mitochondrial dysfunction in this compound-treated cells?
A5: Mitochondrial dysfunction is a common consequence of cellular toxicity. Key indicators include a decrease in mitochondrial membrane potential (ΔΨm), reduced ATP production, and an increase in the production of mitochondrial reactive oxygen species (ROS). Assays are available to measure each of these parameters specifically.
Troubleshooting Guides
Problem 1: High variability in cell viability data between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate in the center of the wells.
-
-
Possible Cause 2: Edge effects.
-
Solution: Evaporation from the outer wells of a microplate can concentrate this compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium.
-
-
Possible Cause 3: this compound precipitation.
-
Solution: Observe the wells under a microscope for any signs of this compound precipitation, especially at higher concentrations. If precipitation is observed, consider preparing fresh stock solutions and ensuring complete dissolution in the vehicle solvent before diluting in culture medium. You may also need to test a lower concentration range.
-
Problem 2: Unexpected or no cytotoxic effect observed.
-
Possible Cause 1: Incorrect this compound concentration.
-
Solution: Verify the calculations for your stock solution and dilutions. Prepare fresh dilutions for each experiment. It is advisable to perform a wide dose-response curve to determine the optimal concentration range for your specific cell line and experimental duration.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Different cell lines exhibit varying sensitivities to toxicants. If you are using a new cell line, its resistance to this compound may be unknown. Consider increasing the concentration and/or extending the exposure time. You may also want to test a different, more sensitive cell line as a positive control.
-
-
Possible Cause 3: Inactivation of this compound.
-
Solution: this compound can be hydrolyzed in aqueous solutions.[1] Ensure that this compound-containing media is prepared fresh for each experiment and not stored for extended periods.
-
Problem 3: Difficulty in interpreting results from mitigating agent experiments.
-
Possible Cause 1: Cytotoxicity of the mitigating agent itself.
-
Solution: Before testing the mitigating effect, perform a dose-response experiment with the mitigating agent alone to determine its non-toxic concentration range for your cell line.
-
-
Possible Cause 2: Ineffective concentration of the mitigating agent.
-
Solution: The optimal concentration of a mitigating agent can be cell-type and this compound-concentration dependent. Test a range of concentrations of the mitigating agent in the presence of a fixed, cytotoxic concentration of this compound.
-
-
Possible Cause 3: Inappropriate timing of agent addition.
-
Solution: The timing of the addition of the mitigating agent is crucial. Consider pre-treatment, co-treatment, and post-treatment scenarios to understand the protective mechanism. For example, an antioxidant may be more effective if administered before or during this compound exposure.
-
Data Presentation
Table 1: Effect of this compound on the Viability of NT2 Cells Over Time.
| This compound Concentration (µM) | Day 4 (% Viability ± SEM) | Day 10 (% Viability ± SEM) | Day 15 (% Viability ± SEM) |
| 0 (Control) | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 0.5 | 102 ± 4 | 98 ± 5 | 99 ± 6 |
| 1 | 101 ± 5 | 97 ± 6 | 98 ± 7 |
| 5 | 100 ± 4 | 95 ± 5 | 96 ± 6 |
| 10 | 99 ± 5 | 92 ± 6 | 93 ± 7 |
| 25 | 98 ± 4 | 85 ± 5 | 88 ± 6 |
| 40 | 97 ± 5 | 78 ± 6 | 81 ± 7 |
| 70 | 96 ± 4 | 65 ± 5 | 70 ± 6 |
| 100 | 95 ± 5 | 52 ± 6 | 58 ± 7 |
| 150 | 93 ± 4 | 41 ± 5 | 45 ± 6 |
| 200 | 88 ± 5 | 32 ± 6 | 35 ± 7 |
| 300 | 85 ± 4 | 25 ± 5 | 28 ± 6 |
* Indicates a statistically significant difference from the control (p < 0.05). Data is adapted from a study on NT2 cells.[3][8]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing this compound-induced cytotoxicity.[3]
Materials:
-
Non-neuronal cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm^2 in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 4, 10, or 15 days). Change the medium with freshly prepared this compound dilutions every 2 days.[3]
-
-
MTT Incubation:
-
After the treatment period, remove the this compound-containing medium from all wells.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 3-4 hours, protected from light.
-
-
Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Materials:
-
Cells treated with this compound as described in Protocol 1
-
JC-1 dye stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound in a 96-well plate (preferably black-walled for fluorescence assays) as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP or valinomycin).
-
-
JC-1 Staining:
-
Prepare a fresh working solution of JC-1 (typically 1-5 µM) in pre-warmed culture medium or PBS.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of warm PBS to each well.
-
Measure the fluorescence using a microplate reader.
-
Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~535 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.
-
Mandatory Visualizations
Caption: this compound Inhibition of AChE and NTE.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Logic of this compound cytotoxicity mitigation.
References
- 1. Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine attenuates oxidative stress-mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L- and T-type calcium channel blockers protect against the inhibitory effects of this compound on neurite outgrowth and plasticity-related proteins in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Mipafox neurotoxicity with other organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic properties of Mipafox with other selected organophosphates. The information presented is supported by experimental data to assist in understanding its relative toxicity and mechanisms of action.
Comparative Neurotoxicity Data
The following table summarizes the acute toxicity (LD50) and in vitro enzyme inhibition (IC50/Ki) data for this compound and other organophosphates. These values provide a quantitative comparison of their potency.
| Organophosphate | Species | Route of Administration | LD50 (mg/kg) | Target Enzyme | Inhibitory Potency (µM⁻¹ min⁻¹) | Reference |
| This compound | Hen | Oral | 1.5 (No observable neuropathic effects) | NTE (particulate) | - | [1] |
| Hen | Oral | 3.0 (Neuropathic dose) | NTE | - | [1] | |
| Hen | - | - | AChE | kᵢ: 0.00429 | [2] | |
| Hen | - | - | NTE | kᵢ: 0.00498 | [2] | |
| Paraoxon (B1678428) | Rat | Subcutaneous | 0.33 | - | - | [3][4] |
| Human | - | - | Plasma Cholinesterase | IC₅₀: 0.11 µM | [5] | |
| Rat | - | - | Plasma Cholinesterase | IC₅₀: 0.14 µM | [5] | |
| Mouse | - | - | Plasma Cholinesterase | IC₅₀: 0.13 µM | [5] | |
| Chlorpyrifos (B1668852) | Rat | Oral | 20-40 | - | - | [6] |
| Rat | Dermal | 202 | - | - | [7] | |
| Chicken | Oral | 32-102 | - | - | [7][8] | |
| Guinea Pig | Oral | 500-504 | - | - | [7][8] | |
| Rabbit | Dermal | >5000 | - | - | [8] | |
| Chlorpyrifos Oxon | Hen | - | - | AChE | kᵢ: 17.8 | [2] |
| Hen | - | - | NTE | kᵢ: 0.0993 | [2] | |
| Sarin (GB) | Human | Inhalation (LCt₅₀) | 70 mg·min/m³ | - | - | [9] |
| Mouse | Subcutaneous | 0.172 | - | - | [10] | |
| Parathion | Rat (male) | Oral | 13 | - | - | [11] |
| Rat (female) | Oral | 3.6 | - | - | [11] | |
| Rat (male) | Dermal | 21 | - | - | [11] | |
| Rat (female) | Dermal | 6.8 | - | - | [11] | |
| Human | Oral (min. lethal dose) | 0.17-1.471 | - | - | [12] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.[13] LCt50 (Lethal Concentration and Time) is the concentration of a substance in the air that will kill 50% of the exposed subjects within a specified time. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.[14][15] kᵢ is the bimolecular rate constant of inhibition. A smaller LD50 or IC50/kᵢ value indicates higher toxicity/inhibitory potency.
Mechanisms of Neurotoxicity
Organophosphate neurotoxicity primarily manifests through two key mechanisms:
-
Cholinergic Crisis (Acute Toxicity): This is caused by the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132).[16] The resulting accumulation of acetylcholine leads to overstimulation of muscarinic and nicotinic receptors, causing a range of symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE syndrome), as well as muscle fasciculations, paralysis, and respiratory failure.[17][18][19]
-
Organophosphate-Induced Delayed Neuropathy (OPIDN): This is a delayed-onset neurotoxicity that occurs 1-4 weeks after exposure to certain organophosphates.[20][21] It is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a protein in the nervous system.[22][23] This process leads to the degeneration of long axons in both the central and peripheral nervous systems, resulting in symptoms such as cramping muscle pain, numbness, and progressive weakness, particularly in the lower limbs.[20][21]
This compound is a potent inhibitor of both AChE and NTE, and is known to cause OPIDN.[2][24] The relative inhibitory potency against these two enzymes is a critical determinant of an organophosphate's potential to induce delayed neuropathy.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in organophosphate neurotoxicity.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibition of AChE activity.
Materials:
-
Acetylthiocholine (ATCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test organophosphate compound
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test organophosphate in a suitable solvent (e.g., ethanol).
-
In a 96-well microplate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of the test compound. A control well with solvent only should be included.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a solution of ATCh and DTNB to each well.
-
The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][25][26]
Neuropathy Target Esterase (NTE) Activity Assay
This assay measures the activity of NTE, the target for OPIDN.
Materials:
-
Phenyl valerate (B167501) as substrate
-
Paraoxon (to inhibit non-NTE esterases)
-
This compound (as a specific NTE inhibitor for the blank)
-
Tris buffer with EDTA (pH 8.0)
-
4-aminoantipyrine (B1666024) and potassium ferricyanide (B76249) for color development
-
Microplate reader
Procedure:
-
Prepare tissue homogenates (e.g., from brain or spinal cord) in Tris buffer.
-
The assay is based on a differential inhibition method. Three sets of reactions are prepared:
-
Total esterase activity: Tissue homogenate + buffer.
-
Non-NTE esterase activity: Tissue homogenate + paraoxon.
-
Blank: Tissue homogenate + paraoxon + this compound.
-
-
Incubate the samples to allow for enzyme inhibition.
-
Add phenyl valerate to initiate the enzymatic reaction. The hydrolysis of phenyl valerate produces phenol.
-
Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide to develop a colorimetric product with the generated phenol.
-
Measure the absorbance at 486 nm.
-
NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and this compound.[14][27][28][29]
Experimental Workflow for Neurotoxicity Assessment
The following diagram outlines a general workflow for assessing the neurotoxicity of organophosphates.
References
- 1. In vivo inhibition by this compound of soluble and particulate forms of organophosphorus neuropathy target esterase (NTE) in hen sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative inhibitory potencies of chlorpyrifos oxon, chlorpyrifos methyl oxon, and this compound for acetylcholinesterase versus neuropathy target esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Understanding the Toxicity of Chlorpyrifos through Wholesale LD50 Values in Environmental Studies [cnagrochem.com]
- 7. CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. Section II [gulflink.osd.mil]
- 10. Sarin - Wikipedia [en.wikipedia.org]
- 11. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Parathion - IDLH | NIOSH | CDC [cdc.gov]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new approach for determination of neuropathy target esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EXTOXNET PIP - PARATHION [extoxnet.orst.edu]
- 16. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ftrdergisi.com [ftrdergisi.com]
- 23. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 24. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mipafox-Induced Neuropathy and its Alternatives as Models for Human Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Mipafox-induced neuropathy as a model for human disease, particularly Organophosphate-Induced Delayed Neuropathy (OPIDN). It offers an objective comparison with alternative chemical and genetic models of peripheral neuropathy, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
This compound-Induced Neuropathy: A Model for Organophosphate-Induced Delayed Neuropathy (OPIDN)
This compound is an organophosphorus compound that reliably induces a central-peripheral distal axonopathy, making it a valuable tool for studying the pathogenesis of OPIDN.[1] This condition is characterized by a delayed onset of neurological deficits, typically 8-14 days after exposure, which includes weakness, ataxia, and in severe cases, paralysis.[2]
The primary molecular target of this compound and other neuropathic organophosphates is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum.[3] The pathogenic cascade is initiated by the inhibition and subsequent "aging" of NTE. This aging process, which for this compound-inhibited NTE is thought to involve deprotonation rather than the classical loss of a side-group, is a critical event that leads to axonal degeneration.[4][5] A threshold of greater than 70% inhibition of NTE activity is generally required to produce OPIDN.[5][6]
Comparison of Neuropathy Models
This section compares this compound-induced neuropathy with other well-established chemical and genetic models of peripheral neuropathy.
Chemical-Induced Neuropathy Models
Table 1: Comparison of Key Pathophysiological Features in Chemical-Induced Neuropathy Models in Rats
| Feature | This compound | Acrylamide (B121943) | 2,5-Hexanedione (B30556) |
| Primary Mechanism | Inhibition and aging of Neuropathy Target Esterase (NTE)[5][6] | Disruption of axonal transport and cytoskeletal integrity[7] | Covalent cross-linking of neurofilaments[8] |
| Primary Pathology | Central-peripheral distal axonopathy[1] | Distal axonopathy ("dying-back")[7] | Giant axonal swellings with neurofilament accumulation[8] |
| Key Molecular Target | Neuropathy Target Esterase (NTE)[5] | Not fully elucidated, involves multiple targets | Neurofilament proteins[8] |
| Nerve Conduction Velocity (NCV) | Reduction in motor and sensory NCV[9] | Gradual fall in NCV[10] | Reduced spinal motor NCV[11] |
| Histopathology | Axonal degeneration with secondary demyelination | Axonal degeneration and regeneration[7] | Neurofilament-filled axonal swellings[8] |
Table 2: Quantitative Comparison of Nerve Conduction Velocity (NCV) in Different Rat Models of Neuropathy
| Model | Treatment/Condition | Time Point | Sciatic Motor NCV (m/s) (Mean ± SD/SE) | Reference |
| Control (Wistar Rats) | Vehicle | Baseline | 47.2 ± 11.5 | [12] |
| Control (Wistar Rats) | Vehicle | 20 weeks | 50.0 ± 1.5 | [13] |
| This compound | 10 mg/kg (i.p.) | 14-21 days | Data not available in direct comparison | [6] |
| Acrylamide | 10-15 mg/kg/day | Not specified | Fall by up to 49% in anterior tibial nerve | [10] |
| 2,5-Hexanedione | 0.5% in drinking water | 6 weeks | Significant reduction | [11] |
| Diabetic Neuropathy (STZ) | Streptozotocin-induced | 8 weeks | 39.7 ± 1.8 | [14] |
Note: Direct comparative studies with this compound using NCV as an endpoint are limited. The data presented are from different studies and should be interpreted with caution due to variations in experimental conditions.
Genetic Neuropathy Models
Genetic models, such as those for Charcot-Marie-Tooth (CMT) disease, provide valuable insights into the roles of specific genes in maintaining axonal and myelin integrity.
Table 3: Comparison of this compound-Induced Neuropathy with a Genetic Model (Charcot-Marie-Tooth Type 2J)
| Feature | This compound-Induced Neuropathy | Charcot-Marie-Tooth Type 2J (MpzT124M mouse model) |
| Etiology | Chemical-induced (Organophosphate) | Genetic (Mutation in Myelin Protein Zero - MPZ)[15] |
| Primary Defect | Enzymatic inhibition (NTE) leading to downstream signaling cascade[5] | Altered Schwann cell-axon communication and trophic support[15] |
| Pathology | Distal axonopathy affecting both central and peripheral nervous systems[1] | Predominantly axonal neuropathy with minor myelin alterations[15] |
| Nerve Conduction Velocity | Reduced | Normal[15] |
| Compound Muscle Action Potential (CMAP) | Reduced | Reduced amplitude[15] |
| Underlying Mechanism | Initiation by NTE inhibition, followed by a pro-degenerative signaling cascade (e.g., SARM1 activation)[16] | Perturbed mitochondrial function and axonal transport due to deficient Schwann cell support[15] |
Experimental Protocols
Induction of this compound-Induced Neuropathy in Rats (Adapted from OPIDN protocols)
-
Animal Model: Adult male Long-Evans rats are commonly used.[6]
-
This compound Administration: this compound is administered as a single intraperitoneal (i.p.) injection. Dosages ranging from 5 mg/kg to 15 mg/kg have been shown to induce varying degrees of NTE inhibition and subsequent neuropathy.[6] A dose of ≥10 mg/kg is reported to produce severe cervical cord pathology in a high percentage of animals.[6]
-
Vehicle: The vehicle for this compound administration should be specified (e.g., corn oil).
-
Time Course: Neurological deficits typically appear 8-14 days post-injection.[2] Histopathological analysis is often performed 14-21 days post-exposure.[6]
-
Monitoring: Animals should be monitored daily for clinical signs of neuropathy, including ataxia, hindlimb weakness, and paralysis.
Assessment of Nerve Conduction Velocity (NCV) in Rats
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[12]
-
Temperature Control: Maintain the animal's body and nerve temperature at 37°C using a heating lamp and probe to ensure accurate and reproducible NCV measurements.[13]
-
Electrode Placement:
-
Stimulating Electrodes: Place stimulating needle electrodes subcutaneously near the sciatic nerve at two points: the sciatic notch (proximal) and the Achilles tendon (distal).
-
Recording Electrodes: Place recording needle electrodes in the interosseous muscles of the ipsilateral paw.
-
Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording electrodes.
-
-
Stimulation: Deliver supramaximal electrical stimuli (e.g., 5–10 V, 0.05 ms (B15284909) pulse width) at both the proximal and distal stimulation sites.
-
Recording: Record the resulting compound muscle action potentials (CMAPs) using a digital storage oscilloscope or a dedicated electrophysiology system.
-
Calculation:
-
Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation.
-
Measure the distance between the two stimulating electrodes along the nerve path.
-
Calculate the motor NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
Histopathological Assessment of Axonal Degeneration
-
Tissue Preparation: At the desired time point, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the sciatic nerves and spinal cord.
-
Processing: Post-fix the tissues in the same fixative, then process for either paraffin (B1166041) or resin embedding.
-
Staining:
-
For general morphology, stain paraffin sections with Hematoxylin and Eosin (H&E).
-
For myelin visualization, use Luxol Fast Blue stain.
-
For detailed axonal morphology, embed tissues in resin, cut semi-thin sections, and stain with toluidine blue.
-
-
Immunohistochemistry: Use specific antibodies to label neurofilament proteins (e.g., NF200) to assess axonal integrity and accumulation.
-
Microscopy and Analysis: Examine the sections under a light microscope. For quantitative analysis (histomorphometry), capture images and use image analysis software to measure parameters such as axon diameter, myelin thickness, and the number of degenerating axons.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Axonal Degeneration
The initiation of OPIDN by this compound involves the inhibition and aging of NTE.[5] This event is thought to trigger a downstream cascade that leads to axonal degeneration. A key player in this pathway is the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein, which possesses NAD+ hydrolase activity.[16] Activation of SARM1 leads to a rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical molecule for cellular energy metabolism and signaling, ultimately culminating in axonal demise.[16]
Caption: Signaling pathway of this compound-induced axonal degeneration.
Experimental Workflow for Validating a Neuropathy Model
This workflow outlines the key steps in validating a chemical-induced neuropathy model like that induced by this compound.
Caption: Experimental workflow for neuropathy model validation.
Conclusion
The this compound-induced neuropathy model serves as a robust and relevant tool for investigating the mechanisms of OPIDN. Its well-defined molecular initiating event, the inhibition and aging of NTE, allows for targeted studies into the downstream pathways of axonal degeneration. While direct quantitative comparisons with other chemical-induced neuropathy models are not always available in single studies, the distinct pathological features of each model provide complementary information for understanding the broader mechanisms of peripheral neuropathy. The this compound model, in conjunction with genetic models of neuropathy, offers a powerful platform for the preclinical evaluation of potential neuroprotective and therapeutic agents. The detailed protocols and pathway diagrams provided in this guide are intended to support the design and execution of future research in this critical area of neurotoxicology and drug development.
References
- 1. [PDF] Animal models and therapeutic prospects for Charcot–Marie–Tooth disease | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Modeling of Charcot-Marie-Tooth disease in zebrafish [frontiersin.org]
- 3. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The correlation between neurotoxic esterase inhibition and this compound-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acrylamide neuropathy in rats. An electron microscopic study of degeneration and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic effects of 2,5-hexanedione in rats: early morphological and functional changes in nerve fibres and neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-dependent conduction velocity changes of A(delta) fibers in a rat model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motor and sensory nerve conduction velocity in the baboon: normal values and changes during acrylamide neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 2,5-hexanedione on rat spinal pyramidal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Date Extract on Nerve Conduction Velocity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A new mouse model of Charcot-Marie-Tooth 2J neuropathy replicates human axonopathy and suggest alteration in axo-glia communication | PLOS Genetics [journals.plos.org]
- 16. Axonal degeneration in chemotherapy-induced peripheral neurotoxicity: clinical and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
Mipafox Versus Sarin: A Comparative Analysis of Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mipafox and Sarin, two potent organophosphorus compounds known for their inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.
Executive Summary
Both this compound and Sarin are powerful inhibitors of acetylcholinesterase, acting through the phosphylation of a serine residue in the enzyme's active site. This irreversible inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. While both compounds share this primary mechanism, they exhibit significant differences in their interaction with AChE, particularly concerning the "aging" process of the inhibited enzyme and its subsequent reactivation potential. Sarin-inhibited AChE undergoes a dealkylation process, termed aging, which renders it resistant to reactivation by standard oxime antidotes. In contrast, evidence suggests that this compound-inhibited AChE is refractory to oxime reactivation even without undergoing the typical aging process, presenting unique challenges for therapeutic intervention.
Data Presentation
Comparative Data on Acetylcholinesterase Inhibition
| Parameter | This compound | Sarin | Source(s) |
| Target Enzyme | Acetylcholinesterase (AChE), Neuropathy Target Esterase (NTE) | Acetylcholinesterase (AChE) | [1][2] |
| Inhibition Mechanism | Phosphylation of active site serine | Phosphylation of active site serine | [1][3] |
| IC50 (AChE) | Data not readily available in direct comparison with Sarin | (9.77± 8.08)×l0-6mol/l (Human recombinant AChE) | [4] |
| Aging of Inhibited AChE | Does not appear to undergo classical dealkylation-based aging. The inhibited complex is resistant to reactivation without this step. | Undergoes dealkylation ("aging"), rendering the enzyme resistant to reactivation. | [1][5] |
| Reactivation by Oximes | Not observed with 2-PAM or other potent oximes. | Possible before aging occurs; various oximes show different reactivation efficiencies. | [1][5][6][7][8] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman and colleagues.[9][10][11][12][13]
Principle:
This assay is based on the measurement of the rate of formation of thiocholine (B1204863) as AChE hydrolyzes the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) solution (e.g., from human recombinant source or electric eel)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitors (this compound, Sarin) and a positive control
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer. Prepare a working solution of AChE. Serially dilute the test inhibitors and positive control in buffer (if soluble) or DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the inhibitor solution at various concentrations. Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI and DTNB solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the uninhibited control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of AChE activity, can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Caption: Experimental Workflow for the Ellman's AChE Inhibition Assay.
Caption: Logical Flow of the Comparative Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study on the inhibition of hen brain neurotoxic esterase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolving pathways of interaction of this compound and a sarin-analog with human acetylcholinesterase by kinetics, mass spectrometry and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 12. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Sensitivity to Mipafox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sensitivity of various species to Mipafox, a potent organophosphate insecticide. This compound exerts its toxic effects primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document summarizes key toxicity data, outlines detailed experimental protocols for assessing this compound sensitivity, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity (LD50) and in vitro enzyme inhibition data for this compound across different species. LD50 values represent the median lethal dose required to kill 50% of a test population, while the bimolecular inhibition constant (kᵢ) reflects the potency of the inhibitor against its target enzyme.
| Species | Test Type | Route of Administration | Value | Units | Reference |
| Mammals | |||||
| Rat | LD50 | Oral | >60 | mg/kg | --INVALID-LINK-- |
| Guinea Pig | LD50 | Oral | 80 | mg/kg | --INVALID-LINK-- |
| Rabbit | LD50 | Oral | 100 | mg/kg | --INVALID-LINK-- |
| Mouse | LD50 | Intraperitoneal | 14 | mg/kg | --INVALID-LINK-- |
| Birds | |||||
| Hen (Gallus gallus domesticus) | kᵢ (AChE) | In Vitro | 0.00429 | µM⁻¹min⁻¹ | [1] |
| Hen (Gallus gallus domesticus) | kᵢ (NTE) | In Vitro | 0.00498 | µM⁻¹min⁻¹ | [1] |
Data for invertebrates and fish are currently limited in the reviewed literature.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphates, acts as an irreversible inhibitor of acetylcholinesterase (AChE). The primary function of AChE is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of acetylcholine receptors and subsequent neurotoxic effects.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The following protocol is a generalized procedure based on the OECD Test Guideline 425 for Acute Oral Toxicity.
Methodology:
-
Animal Selection and Housing: Healthy, young adult animals of a single sex (preferably females for higher sensitivity) are selected. Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least five days before the start of the study.
-
Fasting: Food is withheld overnight before dosing, but animals have free access to water.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle. The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 1-2 mL/kg body weight).
-
Administration of Doses: The test substance is administered as a single dose by oral gavage. A sighting study with a few animals may be conducted to determine the appropriate dose range for the main study. The main study typically involves dosing animals sequentially, with the dose for each subsequent animal being adjusted based on the outcome for the previously dosed animal.
-
Observation: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and then periodically for up to 14 days. Body weights are recorded weekly.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the maximum likelihood method, which also provides confidence intervals for the LD50 value.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common method for determining the in vitro inhibition of AChE by this compound.
Methodology:
-
Enzyme and Reagent Preparation:
-
Prepare a stock solution of purified acetylcholinesterase (from the target species' brain or other relevant tissue) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and the this compound solution at various concentrations to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The bimolecular inhibition constant (kᵢ) can be determined from the time- and concentration-dependent inhibition of the enzyme.[1]
-
Conclusion
The available data indicate that this compound is a highly toxic compound to mammals and a potent inhibitor of avian acetylcholinesterase. However, a significant data gap exists for its effects on invertebrates and fish. The provided experimental protocols offer standardized methods for generating further comparative toxicity data. Such data is crucial for a comprehensive understanding of the ecological risks posed by this compound and for the development of species-specific risk assessments. Future research should focus on expanding the taxonomic breadth of this compound toxicity testing to include environmentally relevant invertebrate and aquatic species.
References
Efficacy of Cholinesterase Reactivators Against Mipafox Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various cholinesterase reactivators against organophosphate poisoning, with a special focus on the challenges posed by Mipafox. This compound, a phosphorodiamidate, is known for its potent inhibition of both acetylcholinesterase (AChE) and neuropathy target esterase (NTE). The resulting phosphorodiamidated enzyme is notably stable and has been considered refractory to conventional reactivating agents.[1] This document summarizes available experimental data on the efficacy of common and novel cholinesterase reactivators, details relevant experimental methodologies, and illustrates key pathways and workflows.
Comparative Efficacy of Cholinesterase Reactivators
While direct comparative studies on the efficacy of various oximes specifically against this compound poisoning are limited in the available scientific literature, extensive research has been conducted on their effectiveness against other organophosphorus (OP) compounds. The data presented below, derived from studies on various OP agents, offers a broader context for the potential and limitations of these reactivators. It is crucial to note that the efficacy of an oxime is highly dependent on the chemical structure of the inhibiting organophosphate.
Table 1: In Vitro Reactivation of Acetylcholinesterase (AChE) Inhibited by Various Organophosphates
| Reactivator | Inhibitor | Enzyme Source | Reactivation (%) | Concentration | Reference |
| Pralidoxime | Paraoxon | Human Erythrocyte AChE | ~50% | 100 µM | [2] |
| Dichlorvos | Human AChE | Insufficient | 10⁻⁵ M | [3] | |
| Fenthion | Human BuChE | No reactivation | 2g bolus + 0.5g/h infusion | [2] | |
| Dimethoate | Human BuChE | No reactivation | 2g bolus + 0.5g/h infusion | [2] | |
| Obidoxime | Paraoxon | Human AChE | 96.9% | 100 µM | [4] |
| Leptophos-oxon | Human AChE | High | 100 µM | [4] | |
| Tabun (B1200054) | Human Erythrocyte AChE | ~20% | 10-30 µM | [5] | |
| Dichlorvos | Pig Cholinesterase | No reactivation | In vivo/In vitro | [6][7] | |
| HI-6 | Sarin (B92409) | Rat Brain AChE | Effective | In vivo | [8] |
| Tabun | Rat Brain AChE | Ineffective | In vivo | [8] | |
| VX | Human Erythrocyte AChE | High | 10-30 µM | [5] | |
| Soman | Human Erythrocyte AChE | High | 10-30 µM | [5] | |
| Potassium Fluoride (B91410) | This compound | Chicken AChE & NTE | Reactivation Observed | Prolonged Treatment | [1] |
Note: The data in this table is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the efficacy of cholinesterase reactivators.
In Vitro Reactivation of Acetylcholinesterase
This assay is fundamental to determining the direct ability of a reactivator to restore the function of an inhibited enzyme.
1. Enzyme Preparation:
-
A source of acetylcholinesterase is prepared, commonly from human erythrocytes, rat brain homogenate, or purified enzyme from electric eel (Electrophorus electricus).[3][9]
-
The enzyme preparation is diluted in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
2. Inhibition Step:
-
The enzyme solution is incubated with a specific concentration of the organophosphate inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).[3]
3. Reactivation Step:
-
The cholinesterase reactivator (oxime) is added to the inhibited enzyme solution at various concentrations.
-
The mixture is incubated for a specific time (e.g., 10-60 minutes) to allow for reactivation.[5]
4. Measurement of AChE Activity:
-
The remaining or restored AChE activity is measured using a spectrophotometric method, most commonly the Ellman's assay.[10]
-
This assay uses acetylthiocholine (B1193921) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at a specific wavelength (e.g., 412 nm).
-
The rate of color change is proportional to the enzyme activity.
5. Data Analysis:
-
The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited and inhibited controls.
-
Kinetic parameters, such as the reactivation rate constant (k_r_), can also be determined.
In Vivo Assessment of Protective Efficacy
Animal models are essential for evaluating the therapeutic potential of reactivators in a whole-organism context.
1. Animal Model:
-
Commonly used animal models include mice and rats.[8]
2. Determination of LD50:
-
The median lethal dose (LD50) of the organophosphate is determined to establish a dose that causes a consistent level of toxicity.
3. Experimental Groups:
-
Animals are divided into several groups:
-
Control group (no treatment)
-
Poisoned group (organophosphate only)
-
Treatment groups (organophosphate followed by administration of the reactivator, often in combination with atropine)
-
4. Administration of Compounds:
-
The organophosphate is administered (e.g., intraperitoneally or subcutaneously).
-
After a short interval, the reactivator and atropine (B194438) are administered (e.g., intramuscularly or intravenously).
5. Observation and Endpoints:
-
Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
The primary endpoint is typically the survival rate.
-
The protective index (PI) can be calculated as the ratio of the LD50 of the organophosphate in the treated group to the LD50 in the untreated group.
6. Biochemical Analysis:
-
At the end of the experiment, blood and tissue samples (e.g., brain, diaphragm) can be collected to measure AChE activity, providing a biochemical correlate to the observed clinical effects.[8]
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental designs can aid in understanding the complex interactions involved in this compound poisoning and its treatment.
Caption: Mechanism of this compound-induced neurotoxicity and the action of cholinesterase reactivators.
Caption: Workflow for in vitro assessment of cholinesterase reactivator efficacy.
Caption: Workflow for in vivo evaluation of the protective efficacy of cholinesterase reactivators.
Conclusion
The treatment of this compound poisoning with cholinesterase reactivators presents a significant challenge due to the stability of the phosphorodiamidated enzyme. While conventional oximes have shown varying degrees of success against other organophosphates, their efficacy against this compound is not well-established, and the available evidence suggests it may be limited. The finding that potassium fluoride can reactivate this compound-inhibited enzymes indicates that the bond is not entirely irreversible and provides a potential avenue for the development of novel and more potent reactivators.[1] Future research should focus on direct comparative studies of existing and novel reactivators against this compound to identify effective therapeutic strategies. The experimental protocols and workflows detailed in this guide provide a framework for conducting such critical research.
References
- 1. Reactivation of phosphorodiamidated acetylcholinesterase and neuropathy target esterase by treatment of inhibited enzyme with potassium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of Plasma Butyrylcholinesterase by Pralidoxime Chloride in Patients Poisoned by WHO Class II Toxicity Organophosphorus Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Ability of Currently Available Oximes to Reactivate Organophosphate Pesticide-Inhibited Human Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obidoxime reactivation of organophosphate-inhibited cholinesterase activity in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Neurotoxic Signatures: A Comparative Analysis of Gene Expression Profiles Following Mipafox and Paraoxon Exposure
A comprehensive examination of the transcriptomic alterations induced by the neuropathic organophosphate Mipafox and the non-neuropathic paraoxon (B1678428) reveals distinct molecular pathways and cellular responses. This guide provides a detailed comparison of their effects on gene expression, supported by experimental data and methodologies, to aid researchers in understanding the mechanisms of organophosphate-induced neurotoxicity.
The organophosphorus compounds (OPs) this compound and paraoxon, while both inhibitors of acetylcholinesterase (AChE), elicit markedly different long-term neurological effects. This compound is known to cause organophosphate-induced delayed neuropathy (OPIDN), a debilitating condition characterized by the degeneration of long axons in the peripheral and central nervous systems.[1][2] In contrast, paraoxon, the active metabolite of parathion, does not induce this delayed neuropathy.[3][4] These divergent outcomes are rooted in their differential interactions with another critical enzyme, neuropathy target esterase (NTE).[5][6] this compound is a potent inhibitor of NTE, and its inhibition and subsequent "aging" are considered key initiating events in OPIDN.[4][6] Paraoxon, on the other hand, is a poor inhibitor of NTE.[3][7]
This fundamental difference in their molecular targets leads to distinct downstream cascades of gene expression changes, ultimately dictating their specific neurotoxic profiles. This guide delves into a comparative analysis of these gene expression profiles, providing a structured overview of the quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Comparative Gene Expression Analysis
To understand the differential impact of this compound and paraoxon on cellular function, researchers have examined their effects on gene expression in various in vitro models, including D3 mouse embryonic stem cells and human neuroblastoma SH-SY5Y cells.[3][4] These studies have revealed that while both compounds can induce changes in gene expression, the specific genes and pathways affected often differ significantly.
A study using D3 mouse embryonic stem cells investigated the expression of genes associated with differentiation and neurodevelopment, including Vegfa, Bcl2, Amot, Nes, and Jun.[3] The findings indicated that at concentrations that significantly inhibited NTE, this compound did not cause significant alterations in the expression of these genes.[3] Conversely, paraoxon, at concentrations causing similar levels of general esterase inhibition (but not NTE), led to statistically significant changes in the expression of most of these genes.[3] This suggests that the neurodevelopmental toxicity of some OPs may not be directly linked to NTE inhibition.
In human neuroblastoma SH-SY5Y cells, the comparative effects of this compound and paraoxon have also been explored.[4] These studies have often focused on endpoints relevant to neurotoxicity, such as neurite outgrowth and the activation of specific signaling pathways. For instance, this compound has been shown to reduce neurite outgrowth at concentrations that inhibit at least 70% of NTE activity.[4]
The following table summarizes the key differential gene expression findings from comparative studies.
| Gene | Cell Line | This compound Exposure | Paraoxon Exposure | Reference |
| Vegfa | D3 mouse embryonic stem cells | No significant change | Significantly altered expression | [3] |
| Bcl2 | D3 mouse embryonic stem cells | No significant change | Significantly altered expression | [3] |
| Amot | D3 mouse embryonic stem cells | No significant change | Significantly altered expression | [3] |
| Nes | D3 mouse embryonic stem cells | No significant change | Significantly altered expression | [3] |
| Jun | D3 mouse embryonic stem cells | No significant change | Significantly altered expression | [3] |
| c-Fos | SH-SY5Y and MOLT-3 cells | Not reported in direct comparison | Induction of expression | [8][9] |
| M1, M2, M3 mAChRs | SH-SY5Y and MOLT-3 cells | Not reported in direct comparison | Down-regulation of mRNA | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and paraoxon exposure.
Cell Culture and Treatment:
-
SH-SY5Y Human Neuroblastoma Cells: Cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded and allowed to attach for 24 hours before being treated with varying concentrations of this compound or paraoxon for specified durations (e.g., 24, 48 hours).[4][9]
-
D3 Mouse Embryonic Stem Cells: D3 cells are cultured on gelatin-coated dishes in DMEM supplemented with 15% fetal calf serum, 1 mM sodium pyruvate, 2 mM glutamine, 0.1 mM non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor.[3] Differentiation is induced by removing the leukemia inhibitory factor. Cells are exposed to this compound or paraoxon during the differentiation process.
Gene Expression Analysis (Real-Time RT-PCR):
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler (e.g., Applied Biosystems 7500 Real-Time PCR System) with a suitable master mix (e.g., Power SYBR Green PCR Master Mix) and gene-specific primers. The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.[9]
NTE Activity Assay:
-
Homogenate Preparation: Cells or tissues are homogenized in a suitable buffer (e.g., Tris-sucrose buffer).
-
Inhibition Step: Aliquots of the homogenate are pre-incubated with paraoxon (to inhibit non-NTE esterases) and either this compound or a control buffer.
-
Enzymatic Reaction: The reaction is initiated by adding a substrate, such as phenyl valerate.
-
Measurement: The hydrolysis of the substrate is measured spectrophotometrically. NTE activity is defined as the portion of esterase activity that is sensitive to this compound but resistant to paraoxon.[7]
Signaling Pathways and Experimental Workflows
The differential effects of this compound and paraoxon on gene expression can be attributed to their distinct primary targets, which in turn activate different downstream signaling cascades.
DOT Script for this compound-Induced Delayed Neuropathy Pathway:
Caption: this compound pathway leading to OPIDN.
DOT Script for Paraoxon-Induced Neurotoxicity Pathway:
Caption: Paraoxon pathway of acute neurotoxicity.
DOT Script for Experimental Workflow:
Caption: Experimental workflow for gene expression analysis.
References
- 1. Delayed Polyneuropathy Induced by Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, paraoxon, chlorpyrifos and its metabolite chlorpyrifos-oxon on the expression of biomarker genes of differentiation in D3 mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study of the neuropathic potential of the organophosphorus compounds fenamiphos and profenofos: Comparison with this compound and paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of paraoxon on neuronal and lymphocytic cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of Mipafox for Neuropathy Target Esterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mipafox's inhibitory activity on its primary target, Neuropathy Target Esterase (NTE), versus other key serine hydrolases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The following sections present quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid researchers in assessing the specificity of this compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and a comparator organophosphate, Paraoxon (B1678428), against NTE, AChE, and BChE. This data quantitatively demonstrates the specificity of this compound for NTE. Paraoxon, a potent AChE inhibitor, serves as a negative control for NTE inhibition, highlighting the differential sensitivity of these enzymes to various organophosphates.
| Compound | Target Enzyme | Source Organism | IC50 (µM) |
| This compound | Neuropathy Target Esterase (NTE) | Hen Brain | ~50 µM (for operational definition) |
| This compound | Acetylcholinesterase (AChE) | Electric Eel | No significant inhibition at concentrations that inhibit NTE |
| This compound | Butyrylcholinesterase (BChE) | Equine Serum | Data not readily available in searched literature |
| Paraoxon | Neuropathy Target Esterase (NTE) | Hen Brain | Resistant at 40 µM |
| Paraoxon | Acetylcholinesterase (AChE) | Electric Eel | ~0.027 µM |
| Paraoxon | Butyrylcholinesterase (BChE) | Equine Serum | Data not readily available in searched literature |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
Neuropathy Target Esterase (NTE) Activity Assay
This protocol is adapted from established methods for determining NTE activity in brain homogenates.[1][2] NTE activity is defined as the phenyl valerate (B167501) hydrolysis that is resistant to a high concentration of a non-neuropathic inhibitor (Paraoxon) but sensitive to the test compound (this compound).
a. Materials:
-
Hen brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0
-
Paraoxon solution (e.g., 40 µM)
-
This compound solution (e.g., 50 µM)
-
Substrate: Phenyl valerate (1.5 mM in a buffer containing 0.03% w/v Triton X-100)
-
Stopping solution: 1.23 mM 4-aminoantipyrine (B1666024) in a solution containing 33.25 mg/ml Sodium Dodecyl Sulfate (SDS)
-
Colorimetric reagent: 12.1 mM Potassium ferricyanide
-
Microplate reader
b. Procedure:
-
Tissue Homogenization: Homogenize frozen hen brain tissue (20% w/v) in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 700g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
Incubation with Inhibitors:
-
Total Esterase Activity (Blank): To a well in a microplate, add 20 µl of the brain homogenate supernatant and buffer.
-
Paraoxon-Resistant Activity: To another well, add 20 µl of the supernatant and Paraoxon solution to a final concentration of 40 µM.
-
NTE Inhibition: To a third well, add 20 µl of the supernatant, Paraoxon to a final concentration of 40 µM, and this compound to a final concentration of 50 µM.
-
-
Incubate all wells for 20 minutes at 37°C.
-
Substrate Addition: Add phenyl valerate solution to each well to initiate the reaction.
-
Incubate for 20 minutes at 37°C.
-
Stop Reaction: Add the stopping solution to each well.
-
Color Development: Add the colorimetric reagent to each well.
-
Measurement: Measure the absorbance at 486 nm using a microplate reader.
-
Calculation: NTE activity is calculated as the difference between the paraoxon-resistant activity and the activity in the presence of both paraoxon and this compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity Assays (Ellman's Method)
This protocol is a widely used colorimetric method for determining cholinesterase activity.[3][4]
a. Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
DTNB (Ellman's Reagent) solution: 10 mM in assay buffer
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE (14 mM in deionized water)
-
Test inhibitor solutions (this compound or Paraoxon)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Plate Setup:
-
Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Assay Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Assay Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for determining this compound specificity.
Caption: General principle of enzyme inhibition assay.
References
A Comparative Guide to the In-Vitro and In-Vivo Neurotoxic Effects of Mipafox
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro and in-vivo neurotoxic effects of Mipafox, a potent organophosphorus compound known for inducing a delayed-onset neuropathy. The information presented herein is supported by experimental data to aid researchers in understanding its mechanisms of toxicity and in designing future studies.
Executive Summary
This compound is a powerful inhibitor of acetylcholinesterase (AChE) and, more critically for its delayed neurotoxicity, neuropathy target esterase (NTE).[1][2] Inhibition of NTE, followed by a process known as "aging," is the initiating event in organophosphate-induced delayed neuropathy (OPIDN), a debilitating condition characterized by the degeneration of long axons in the peripheral and central nervous systems.[1][3] This guide synthesizes data from both cell-based (in-vitro) and animal (in-vivo) studies to provide a comprehensive overview of this compound's neurotoxic profile, comparing it with other relevant organophosphorus compounds.
Data Presentation: Quantitative Neurotoxicology of this compound and Comparators
The following tables summarize key quantitative data from in-vitro and in-vivo studies, offering a comparative perspective on the potency of this compound.
Table 1: In-Vitro Inhibition of Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE)
| Compound | System | Target Enzyme | IC50 | Reference |
| This compound | Hen brain microsomes | AChE | - | [3] |
| This compound | Hen brain microsomes | NTE | ~10 µM | |
| This compound | SH-SY5Y cells | NTE | Lowest among tested OPs | [1] |
| Paraoxon | SH-SY5Y cells | NTE | Higher than this compound | [1] |
| Chlorpyrifos-oxon | Hen brain microsomes | AChE | - | [3] |
| Chlorpyrifos-oxon | Hen brain microsomes | NTE | - | [3] |
Table 2: In-Vivo Effects of this compound on Enzyme Activity and Neuropathy
| Animal Model | Dose | Route of Administration | Effect on NTE Activity | Clinical Outcome | Reference |
| Hen | 1.5 mg/kg | Oral | 33% inhibition (particulate), 55% inhibition (soluble) | No observable neuropathy | [4] |
| Hen | 3 mg/kg | Oral | >75% inhibition | Induced neuropathy | [4] |
| Hen | 10 mg/kg (daily for 10 days) | Subcutaneous | Significant inhibition in brain, spinal cord, and platelets | Severe to moderate ataxia | [5] |
| Mouse | 110 µmol/kg | Subcutaneous | 64% inhibition in brain | - | [2] |
| Mouse | 5, 10, 15 mg/kg | Subcutaneous | Dose-dependent inhibition in brain and platelets | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key assays used to characterize the neurotoxicity of this compound.
In-Vitro Neurotoxicity Assessment in SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurotoxicity studies due to its human origin and ability to differentiate into neuron-like cells.
1. Cell Culture and Differentiation:
-
SH-SY5Y cells are cultured in a growth medium, typically a mixture of DMEM/F12 supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator.
-
For differentiation into a more mature neuronal phenotype, cells are often treated with retinoic acid (e.g., 10 µM) for several days. This process promotes neurite outgrowth and the expression of neuronal markers.
2. Cytotoxicity Assay (MTT Assay):
-
Differentiated SH-SY5Y cells are seeded in 96-well plates.
-
The cells are then exposed to various concentrations of this compound or other test compounds for a specified period (e.g., 24 hours).
-
Following exposure, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
3. Neurite Outgrowth Assay:
-
Differentiated SH-SY5Y cells are plated at a low density in 96-well plates to allow for clear visualization of neurites.
-
Cells are exposed to the test compounds.
-
After the exposure period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin).
-
Images of the cells are captured using a high-content imaging system.
-
Automated image analysis software is used to quantify various parameters of neurite outgrowth, such as the number of neurites, total neurite length, and number of branch points per cell.
In-Vivo Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in the Adult Hen
The adult hen is the standard animal model for studying OPIDN due to its high sensitivity to the neurotoxic effects of certain organophosphates.
1. Animal Dosing and Observation:
-
Adult hens are administered a single dose of the test compound (e.g., this compound) via oral gavage or subcutaneous injection.
-
A control group receiving the vehicle is included.
-
The hens are observed daily for a period of at least 21 days for the development of clinical signs of OPIDN, which include ataxia (uncoordinated movement) progressing to paralysis. A standardized scoring system is often used to quantify the severity of the neurological deficits.
2. Neuropathy Target Esterase (NTE) Assay:
-
At a specified time point after dosing (e.g., 24-48 hours), birds are euthanized, and tissues (brain, spinal cord) are collected.
-
The tissue is homogenized in a buffer solution.
-
The NTE assay is a differential assay. Aliquots of the homogenate are pre-incubated with:
-
a) A non-neuropathic organophosphate (e.g., paraoxon) to inhibit non-NTE esterases.
-
b) A combination of the non-neuropathic OP and a known neuropathic OP (e.g., this compound) to inhibit all sensitive esterases, including NTE.
-
-
The substrate, phenyl valerate (B167501), is then added to both sets of samples.
-
The rate of hydrolysis of phenyl valerate is measured, typically by quantifying the production of phenol (B47542) colorimetrically.
-
NTE activity is calculated as the difference between the activity in the presence of the non-neuropathic OP alone and the activity in the presence of both inhibitors.
Mandatory Visualization
Signaling Pathway of this compound-Induced Delayed Neuropathy
The initiation of OPIDN is a multi-step process at the molecular level, beginning with the inhibition of NTE. The following diagram illustrates the proposed signaling cascade.
Caption: Molecular cascade of this compound-induced delayed neuropathy.
Experimental Workflow for In-Vitro Neurotoxicity Testing
The following diagram outlines the typical workflow for assessing the neurotoxic potential of a compound like this compound using a cell-based model.
Caption: Workflow for in-vitro neurotoxicity screening.
Conclusion
The neurotoxicity of this compound is intrinsically linked to its potent and irreversible inhibition of neuropathy target esterase. In-vitro models, such as the SH-SY5Y cell line, serve as valuable tools for screening and mechanistic studies, allowing for the assessment of cytotoxicity, neurite outgrowth inhibition, and target enzyme engagement. In-vivo models, particularly the adult hen, remain the gold standard for confirming the potential of a compound to induce the full pathological and clinical manifestations of organophosphate-induced delayed neuropathy. A thorough understanding of both in-vitro and in-vivo effects is paramount for the risk assessment of existing organophosphorus compounds and the development of safer alternatives.
References
Replicating Historical Mipafox Studies: A Comparative Guide for Modern Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and replicating historical studies on the organophosphate compound Mipafox. By juxtaposing historical data and methodologies with modern validation techniques, this document aims to equip researchers with the necessary information to contextualize past findings and design robust contemporary experiments in the field of neurotoxicology and drug development.
Historical Perspective: this compound's Mechanism of Action
This compound, a potent organophosphate insecticide developed in the 1950s, is a powerful and irreversible inhibitor of acetylcholinesterase (AChE).[1] Its toxicity stems from the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, leading to a cholinergic crisis. Beyond its acute effects, this compound is also known to cause organophosphate-induced delayed neuropathy (OPIDN), a debilitating condition characterized by damage to peripheral nerves and the spinal cord.[2][3] This delayed neurotoxicity is primarily attributed to the inhibition of another critical enzyme, neuropathy target esterase (NTE).[4][5]
A key aspect of this compound's interaction with these enzymes is the "aging" process. This phenomenon involves a chemical modification of the phosphorylated enzyme, rendering it resistant to reactivation by standard oxime antidotes.[4][6] Notably, the aging mechanism for this compound-inhibited AChE involves the displacement of both of its isopropylamine (B41738) side groups, whereas for NTE, it is characterized by a reversible deprotonation.[7][8]
Historical Experimental Data: this compound
The following table summarizes key quantitative data from historical studies on this compound, focusing on its inhibitory effects on AChE and NTE.
| Parameter | Value | Enzyme | Species/System | Reference |
| Inhibition Rate Constant (k_i) | 0.00429 µM⁻¹ min⁻¹ | AChE | Hen brain microsomes | [2][3] |
| 0.00498 µM⁻¹ min⁻¹ | NTE | Hen brain microsomes | [2][3] | |
| Affinity Constant (K_d) | 6.72 x 10⁻⁵ M | NTE | Hen brain microsomal | [9] |
| Phosphorylation Rate Constant (k_2) | 3.23 min⁻¹ | NTE | Hen brain microsomal | [9] |
| In vivo Inhibition (No neuropathic effects) | 33% (Particulate NTE)55% (Soluble NTE) | NTE | Hen sciatic nerve (1.5 mg/kg p.o.) | [10] |
| In vivo Inhibition (Neuropathic effects) | >75% | NTE | Hen sciatic nerve (3 mg/kg p.o.) | [10] |
Historical Experimental Protocols
Early research on this compound relied on a combination of in vivo animal studies and in vitro enzymatic assays. These protocols, while foundational, often lacked the precision and standardization of modern techniques.
In Vivo Neurotoxicity Studies in Hens
The adult hen was a primary animal model for studying OPIDN due to its susceptibility to this condition.[11]
-
Animal Model: Adult hens.
-
Dosing: Single oral or subcutaneous doses of this compound.
-
Observation: Clinical signs of ataxia and paralysis were observed over a period of several weeks.
-
Endpoint: Histopathological examination of nerve tissue to assess axonal degeneration.
Cholinesterase Activity Assays
Various methods were employed to measure the activity of AChE and NTE in tissues from treated animals.
-
Sample Preparation: Brain, spinal cord, and peripheral nerve tissues were homogenized.
-
Assay Principle: These early assays were often based on titrimetric or manometric methods, measuring changes in pH or gas evolution resulting from the enzymatic hydrolysis of acetylcholine or other substrates.
-
NTE Activity Measurement: NTE activity was differentiated from other esterases by its resistance to inhibition by paraoxon (B1678428) and its sensitivity to this compound.
Modern Validation and Alternatives
Contemporary approaches to studying organophosphate toxicity offer significantly improved sensitivity, specificity, and throughput. These methods allow for a more detailed and quantitative understanding of the molecular mechanisms of action.
Modern Alternatives to this compound
While this compound is no longer in common use, other organophosphates serve as important research tools and represent ongoing environmental and health concerns.
| Compound | Target Enzymes | Key Features |
| Chlorpyrifos-oxon | AChE, NTE | Active metabolite of the widely used pesticide chlorpyrifos (B1668852). |
| Ecothiopate | AChE | A potent, irreversible AChE inhibitor used in ophthalmology. |
| Paraoxon | AChE | The active metabolite of the insecticide parathion. |
Comparative Performance of Modern Techniques
The following table compares modern analytical techniques used to validate and extend the findings of historical this compound studies.
| Technique | Parameter Measured | Advantages |
| Kinetic Analysis | Inhibition rate constants (k_i), affinity (K_d), phosphorylation (k_p), and aging rates. | Provides a detailed quantitative understanding of enzyme-inhibitor interactions. |
| Mass Spectrometry | Precise mass of the enzyme-inhibitor adduct. | Confirms the covalent modification of the enzyme and elucidates the aging mechanism. |
| Spectrophotometric Assays (e.g., Ellman's Assay) | Enzyme activity. | High-throughput, sensitive, and widely used for routine measurements. |
| Fluorometric Assays | Enzyme activity. | Higher sensitivity than spectrophotometric assays. |
| In Vitro Cell Models (e.g., SH-SY5Y neuroblastoma cells) | Cellular neurotoxicity, gene expression changes. | Allows for mechanistic studies in a human cell context and reduces animal use. |
Quantitative Data for Modern Alternatives
| Compound | Parameter | Value | Enzyme | Species/System | Reference |
| Chlorpyrifos-oxon | k_i | 17.8 µM⁻¹ min⁻¹ | AChE | Hen brain microsomes | [2][3] |
| k_i | 0.0993 µM⁻¹ min⁻¹ | NTE | Hen brain microsomes | [2][3] | |
| Chlorpyrifos methyl oxon | k_i | 10.9 µM⁻¹ min⁻¹ | AChE | Hen brain microsomes | [2][3] |
| k_i | 0.0582 µM⁻¹ min⁻¹ | NTE | Hen brain microsomes | [2][3] |
Detailed Experimental Protocols for Modern Validation
Kinetic Analysis of AChE Inhibition
This protocol describes a standard method for determining the kinetics of AChE inhibition by an organophosphate.
-
Enzyme and Reagents: Purified recombinant human AChE, acetylthiocholine (B1193921) (substrate), DTNB (Ellman's reagent), and the organophosphate inhibitor.
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points.
-
Initiate the reaction by adding the substrate and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and time point. Determine the bimolecular inhibitory rate constant (k_i) by plotting the pseudo-first-order rate constants against the inhibitor concentration.
Mass Spectrometric Analysis of Enzyme-Inhibitor Adducts
This protocol outlines the general workflow for identifying and characterizing the covalent adduct formed between an organophosphate and its target enzyme.
-
Sample Preparation:
-
Incubate the target enzyme (e.g., AChE) with the organophosphate inhibitor.
-
Remove excess inhibitor by dialysis or size-exclusion chromatography.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using MALDI-TOF or LC-MS/MS.
-
Identify the active-site peptide containing the covalent modification by observing the expected mass shift.
-
-
Data Interpretation: The mass of the adduct provides direct evidence of the covalent modification and can be used to deduce the chemical structure of the modification, including any changes that occur during the aging process.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound toxicity.
Caption: Historical experimental workflow for this compound studies.
Caption: Modern workflow for validating organophosphate toxicity.
References
- 1. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative inhibitory potencies of chlorpyrifos oxon, chlorpyrifos methyl oxon, and this compound for acetylcholinesterase versus neuropathy target esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. History and new developments of assays for cholinesterase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. In vivo inhibition by this compound of soluble and particulate forms of organophosphorus neuropathy target esterase (NTE) in hen sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Mipafox: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly toxic organophosphate insecticides like Mipafox is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of this compound, emphasizing procedural steps and immediate safety considerations.
This compound is a potent, irreversible acetylcholinesterase inhibitor, and its disposal must be approached with stringent safety measures to mitigate risks to personnel and the environment. Adherence to local, regional, national, and international regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are thoroughly trained in handling highly toxic substances and are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Respiratory Protection | A properly fitted respirator with an appropriate cartridge for organic vapors and particulates | To prevent inhalation of toxic fumes or aerosols. |
| Body Protection | A chemical-resistant lab coat or apron | To protect against spills and contamination of personal clothing. |
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow that prioritizes waste minimization and regulatory compliance. The following diagram illustrates the decision-making process for handling this compound waste.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Mipafox
For the Researcher, Scientist, and Drug Development Professional: This document provides critical, immediate safety and logistical information for the handling and disposal of Mipafox. Adherence to these procedural guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a highly toxic organophosphate insecticide and an irreversible acetylcholinesterase inhibitor.[1] It is classified as a substance that causes damage to organs and presents a chronic health hazard.[2][3][4] Due to its hazardous nature, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs of gloves. Change gloves immediately if contaminated, torn, or punctured. Do not wear leather or cloth gloves. |
| Body | Chemical-resistant suit or lab coat with a chemical-resistant apron | A disposable, full-body suit is preferred. If using a lab coat, it must be worn over a long-sleeved shirt and long pants and supplemented with a chemical-resistant apron.[5][6] |
| Eyes | Chemical splash goggles | Safety glasses with side shields are the minimum requirement; however, chemical splash goggles provide superior protection.[6] |
| Respiratory | NIOSH-approved respirator | A full-face respirator with organic vapor cartridges and P100 particulate filters is recommended, especially when handling powders or creating aerosols. |
| Feet | Chemical-resistant boots or shoe covers | Wear closed-toe shoes with disposable, chemical-resistant shoe covers. Pant legs should be worn outside of boots or shoe covers to prevent chemicals from entering.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and a spill kit are readily accessible.
-
Review Safety Data Sheet (SDS): Before beginning any procedure, thoroughly review the this compound SDS.[2]
2. Handling:
-
Avoid Dust and Aerosol Formation: Handle this compound in a manner that minimizes the generation of dust or aerosols.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[2] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[2]
3. Accidental Release Measures:
-
Evacuate: In case of a spill, immediately evacuate the area.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Decontaminate the spill area using a 10% solution of lye or lime, followed by a thorough wash with soap and water.[8]
Emergency Plan: Exposure Response
Immediate action is critical in the event of this compound exposure.
| Exposure Route | Immediate First Aid |
| Skin Contact | Immediately remove all contaminated clothing.[7][9] Wash the affected area thoroughly with soap and water for at least 15-20 minutes.[7][9] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air immediately.[9][10] If the person is not breathing, call 911 and start artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [10] Call 911 or a poison control center immediately.[9][10] If the person is conscious and can swallow, have them rinse their mouth with water. |
For all exposures, it is imperative to seek immediate medical attention and provide the attending physician with the this compound Safety Data Sheet.
Disposal Plan
This compound and all contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination of Emptied Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Disposal Method: The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of this compound in the trash or pour it down the drain.[2]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 371-86-8 Name: this compound [xixisys.com]
- 3. This compound (371-86-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. toxno.com.au [toxno.com.au]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. This compound | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. extension.psu.edu [extension.psu.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
